Topic: (CAS 522601-84-9) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers. Strategic Intermediate for Benzamide Scaffolds and Heterocycli...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (CAS 522601-84-9)
Content Type: In-depth Technical Guide
Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Strategic Intermediate for Benzamide Scaffolds and Heterocyclic Synthesis
Executive Summary
2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS 522601-84-9) represents a versatile, high-value building block in medicinal chemistry. Structurally characterized by a 2,4-disubstituted benzamide core, this molecule serves as a critical "gateway intermediate." It is primarily utilized to access 4-amino-benzamide pharmacophores —a structural motif prevalent in PARP inhibitors, HDAC inhibitors, and various anti-infective agents. Additionally, the N-(2-hydroxyethyl) tail provides a direct synthetic handle for cyclization into oxazolines , offering conformational constraint in drug design.
This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and downstream applications, distinguishing the covalent amide form from its ionic salt counterparts often cited in older literature.
Chemical Identity & Physicochemical Profile[1][2][3][4]
~0.8 - 1.2 (Moderate hydrophilicity due to -OH and Nitro)
Physical State
Pale yellow to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water, DCM
Synthetic Protocol: The Schotten-Baumann Approach
The most robust synthesis of CAS 522601-84-9 involves the acylation of ethanolamine with 2-chloro-4-nitrobenzoyl chloride. While simple in theory, the presence of the hydroxyl group on ethanolamine requires precise pH control to prevent O-acylation (ester formation) versus the desired N-acylation (amide formation).
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway emphasizing the selectivity required to favor N-acylation over O-acylation.
Step-by-Step Methodology
Reagents:
2-Chloro-4-nitrobenzoyl chloride (1.0 eq)
Ethanolamine (1.1 eq)
Triethylamine (TEA) or Na₂CO₃ (1.2 eq)
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Procedure:
Preparation: Dissolve ethanolamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂). Cool the solution to 0°C using an ice/salt bath. Critical: Low temperature favors the nucleophilic attack of the amine over the alcohol.
Addition: Dissolve 2-chloro-4-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–45 minutes. Maintain internal temperature below 5°C.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.
Quench & Workup: Quench with water. Separate the organic layer.[1] Wash sequentially with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.
Purification: Dry over MgSO₄ and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane to yield pure amide.
Expert Insight: If O-acylation is observed (ester formation), use a biphasic system (DCM/Water) with Na₂CO₃. The water solvates the hydroxyl group, reducing its nucleophilicity relative to the amine, thereby enhancing chemoselectivity.
Downstream Applications & Strategic Utility
CAS 522601-84-9 is rarely the final drug; it is a scaffold enabler . Its value lies in two primary transformation pathways.
Pathway A: Reduction to Aniline (The "Privileged Scaffold")
The most common application is the reduction of the nitro group to an amine, yielding 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide (CAS 1094559-63-3).
Reagents: Fe/NH₄Cl (Bechamp reduction) or H₂/Pd-C.
Significance: The resulting aniline is a "privileged structure" in medicinal chemistry. It allows for the construction of libraries targeting:
PARP Inhibitors: The benzamide motif mimics the nicotinamide of NAD+.
HDAC Inhibitors: The zinc-binding domain can be appended to the aniline.
Kinase Inhibitors: The aniline nitrogen serves as a hinge binder.
Pathway B: Cyclization to Oxazolines
The N-(2-hydroxyethyl) amide moiety is a classic precursor for 2-aryl-2-oxazolines .
Mechanism: Treatment with thionyl chloride (SOCl₂) or Burgess reagent effects cyclodehydration.
Utility: Oxazolines are bioisosteres for amides and esters but possess greater metabolic stability and rigidify the molecular structure, potentially improving potency and selectivity.
Application Workflow (DOT Visualization)
Figure 2: Divergent synthetic utility of the 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide scaffold.
Analytical Characterization (Expected Data)
To validate the synthesis of CAS 522601-84-9, the following spectral signatures should be confirmed:
¹H NMR (DMSO-d₆, 400 MHz):
Amide NH: Triplet or broad singlet at δ 8.5–8.8 ppm.
Aromatic Protons:
H3 (ortho to NO₂, meta to Cl): Doublet ~δ 8.3 ppm.
H5 (ortho to NO₂, ortho to Cl): Doublet of doublets ~δ 8.2 ppm.
H6 (ortho to CO): Doublet ~δ 7.7 ppm.
Hydroxyl OH: Broad singlet/triplet at δ 4.7–5.0 ppm (exchangeable with D₂O).
Ethyl Chain:
-CH₂-N-: Multiplet at δ 3.3–3.5 ppm.
-CH₂-O-: Multiplet at δ 3.5–3.7 ppm.
IR Spectroscopy:
Amide I (C=O): Strong band at ~1640–1660 cm⁻¹.
Nitro (NO₂): Asymmetric stretch at ~1530 cm⁻¹, Symmetric at ~1350 cm⁻¹.
Hydroxyl (OH): Broad band at 3200–3400 cm⁻¹.
Safety & Handling Protocols
Hazard Classification:
Acute Toxicity: Potentially harmful if swallowed (Category 4).
Sensitization: Potential skin sensitizer due to the chloro-nitroaromatic motif.
Handling Precautions:
Explosion Risk: While benzamides are generally stable, nitroaromatics can be energetic. Do not heat the dry solid above 100°C without DSC (Differential Scanning Calorimetry) validation.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong reducing agents or bases in the waste stream.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1094559-63-3 (The 4-amino derivative). Retrieved from [Link]
Jasiński, R., et al. (2017). Synthesis, structure and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates: a combined experimental and theoretical study. Chemistry Central Journal (PMC). (Discusses the salt forms vs amide formation). Retrieved from [Link]
Organic Syntheses. General Procedures for the Preparation of Amides via Schotten-Baumann Reaction. (Standard Reference for Protocol 3.2). Retrieved from [Link]
2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide molecular weight and formula
[1] Executive Summary 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS: 522601-84-9) is a functionalized benzamide derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Structurally, it integ...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS: 522601-84-9) is a functionalized benzamide derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Structurally, it integrates a 2-chloro-4-nitrobenzoic acid core with an ethanolamine side chain. This specific substitution pattern renders it a critical intermediate in the synthesis of diverse bioactive molecules, including potential antimicrobial agents and kinase inhibitors, owing to the electronic properties of the nitro group and the hydrogen-bonding capability of the hydroxyethyl moiety.
This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and application logic in drug development.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The molecular formula C₉H₉ClN₂O₄ is derived from the condensation of 2-chloro-4-nitrobenzoyl chloride with 2-aminoethanol. The presence of the electron-withdrawing nitro group at the para position and the chlorine atom at the ortho position creates a distinct electronic environment around the amide bond, influencing its hydrolytic stability and metabolic profile.
Table 1: Core Chemical Specifications
Property
Value / Description
IUPAC Name
2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
CAS Registry Number
522601-84-9
Molecular Formula
C₉H₉ClN₂O₄
Molecular Weight
244.63 g/mol
Monoisotopic Mass
244.0251 Da
Physical State
Pale yellow to off-white solid (crystalline)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated)
~13.5 (Amide NH), ~14.8 (Hydroxyl OH)
LogP (Predicted)
~0.8 – 1.2 (Lipophilic, membrane permeable)
Structural Composition Analysis
Benzamide Core: Provides the rigid scaffold.
4-Nitro Group (-NO₂): Strong electron-withdrawing group (EWG); enhances metabolic stability against oxidative metabolism at the ring but serves as a potential "warhead" for bioreductive activation.
2-Chloro Substituent (-Cl): Introduces steric bulk and lipophilicity; twists the amide bond out of planarity with the phenyl ring, affecting receptor binding kinetics.
N-(2-hydroxyethyl) Tail: Increases water solubility and provides a terminal hydroxyl group for further functionalization (e.g., esterification or phosphorylation).
Synthetic Methodology
The most robust synthesis involves the nucleophilic acyl substitution of 2-chloro-4-nitrobenzoyl chloride with ethanolamine (2-aminoethanol). This route is preferred over direct coupling of the carboxylic acid due to higher yields and cleaner workup.
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-chloro-4-nitrobenzoyl chloride (1.0 eq, 10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
Nucleophile Addition: In a separate vial, mix ethanolamine (1.1 eq, 11 mmol) and Triethylamine (1.5 eq, 15 mmol) in DCM (10 mL).
Amidation: Add the amine/base mixture dropwise to the acid chloride solution over 15 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation at the hydroxyl group.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with:
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.
Mechanistic Visualization
The formation of the amide bond follows a standard Nucleophilic Addition-Elimination mechanism. The diagram below illustrates the electron flow and the role of the base.
Figure 1: Step-wise mechanism of amide formation. The amine nitrogen attacks the carbonyl carbon, displacing the chloride ion.
Applications in Drug Discovery
This molecule is rarely a final drug but serves as a high-value Intermediate and Fragment .
Niclosamide Analog Synthesis
The structure is homologous to Niclosamide (an anthelmintic and STAT3 inhibitor). Researchers use this scaffold to synthesize "reversed" or simplified analogs to improve solubility. The 2-hydroxyethyl chain replaces the substituted aniline found in Niclosamide, significantly lowering LogP and enhancing oral bioavailability for lead optimization.
Prodrug Linker Design
The terminal hydroxyl group (-OH) on the ethyl chain is a "handle" for further conjugation.
Esterification: Can be reacted with carboxylic acid-containing drugs to form ester prodrugs.
Phosphorylation: Conversion to a phosphate ester to create water-soluble prodrugs that are cleaved by phosphatases in vivo.
Metabolic Probe
The nitro group is susceptible to nitroreductases (bacterial or hepatic). This compound is used to study reductive metabolism, where the nitro group is reduced to an amine (aniline), often shifting the molecule's fluorescence or binding properties.
Figure 2: Primary research applications of the target molecule.
Safety & Handling (E-E-A-T)
As a nitro-aromatic compound, specific safety protocols must be observed.
Toxicity: Nitrobenzamides can be mutagenic (Ames positive) due to metabolic reduction to hydroxylamines. Handle as a potential carcinogen.
Skin Sensitization: The chloro-benzamide moiety is a known sensitizer. Double-gloving (Nitrile) is required.
Reactivity: Avoid contact with strong bases and reducing agents (e.g., LiAlH₄, Hydrazine), which can violently reduce the nitro group or hydrolyze the amide.
References
PubChem. Compound Summary: N-(2-chloro-4-nitrophenyl)benzamide analogs and properties.[5] National Library of Medicine. Available at: [Link]
Organic Syntheses. Preparation of Nitrobenzamides via Acid Chlorides. Org.[6][2][7][8] Synth. Coll. Vol. 1, p. 392. Available at: [Link]
MDPI. Synthesis and Characterization of Nitrobenzamide Derivatives. Molbank 2023. Available at: [Link]
Santa Cruz Biotechnology 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
An In-Depth Technical Guide to 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide Executive Summary 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS: 522601-84-9) is a specialized biochemical reagent and organic synthesis int...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Executive Summary
2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS: 522601-84-9) is a specialized biochemical reagent and organic synthesis intermediate offered by suppliers such as Santa Cruz Biotechnology (SCBT) . Primarily utilized in pharmaceutical research, this compound serves two critical roles: as a reference standard for impurity profiling in the development of nitrobenzamide-based therapeutics and as a versatile building block for the synthesis of complex heterocyclic drugs, particularly those targeting hypoxia (via the nitro group) or requiring hydrophilic linkers (via the hydroxyethyl moiety).
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, analytical protocols, and handling requirements, designed for researchers in medicinal chemistry and drug development.
Chemical Identity & Physicochemical Properties
Understanding the fundamental properties of this compound is prerequisite to its application in synthesis or analytical method development.
Property
Technical Specification
Product Name
2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
CAS Number
522601-84-9
Molecular Formula
C₉H₉ClN₂O₄
Molecular Weight
244.63 g/mol
Core Structure
Benzamide scaffold with ortho-chloro and para-nitro substitutions
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated)
~13.5 (Amide N-H), ~14.8 (Alcohol O-H)
Appearance
Pale yellow to off-white solid
Scientific Insight: The presence of the ortho-chlorine atom sterically hinders the amide bond, potentially increasing its resistance to enzymatic hydrolysis compared to non-halogenated analogs. The para-nitro group is a strong electron-withdrawing group (EWG), making the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr) under harsh conditions, though the primary reactivity lies in the nitro reduction or hydroxyl functionalization.
Synthesis & Mechanistic Pathways
The synthesis of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide typically follows a nucleophilic acyl substitution mechanism. This pathway is critical for researchers attempting to synthesize the compound de novo or understand its origin as a process impurity.
Synthetic Protocol (Schotten-Baumann Conditions)
The most robust synthesis involves the reaction of 2-chloro-4-nitrobenzoyl chloride with ethanolamine .
Activation: 2-Chloro-4-nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Coupling: The acid chloride reacts with ethanolamine.
Critical Control Point: Ethanolamine has two nucleophilic sites: the amine (-NH₂) and the alcohol (-OH). The amine is significantly more nucleophilic. To prevent ester formation (O-acylation), the reaction is conducted at low temperatures (0°C) with a stoichiometric control of the base.
Visualization of Synthesis Pathway
The following diagram illustrates the reaction mechanism and potential side reactions (impurities).
Caption: Synthesis of CAS 522601-84-9 via selective N-acylation. Red path indicates potential impurity formation.
Applications in Drug Development
Reference Standard for Impurity Profiling
In the manufacturing of benzamide-based drugs (e.g., anti-emetics, histone deacetylase inhibitors), "reverse amide" impurities or regioisomers are common. CAS 522601-84-9 serves as a crucial analytical standard to quantify these impurities during HPLC validation. Its specific retention time and UV spectrum (dominated by the nitrobenzene chromophore) allow for precise detection.
Synthetic Building Block (Scaffold Utility)
This compound is a "privileged structure" for generating diversity in medicinal chemistry libraries:
Nitro Reduction: The -NO₂ group can be selectively reduced (using Fe/HCl, SnCl₂, or H₂/Pd-C) to an aniline (-NH₂). This amine can then be coupled with other pharmacophores to create bi-functional drugs .
Hydroxyl Functionalization: The free -OH group allows for the attachment of solubilizing tails (e.g., PEGylation) or conversion into a leaving group (Mesylate/Tosylate) for cyclization reactions.
Workflow: Functionalization Strategy
Caption: Divergent synthetic utility: Nitro reduction for coupling vs. Hydroxyl activation for cyclization.
Analytical Protocols
To ensure the integrity of experimental data, the identity and purity of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide must be validated.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro group absorbance).
Expected Behavior: The compound is moderately polar due to the hydroxyethyl group and will elute earlier than its non-hydroxylated parent (2-chloro-4-nitrobenzamide).
NMR Characterization (DMSO-d₆)
¹H NMR: Look for the characteristic amide triplet (or broad singlet) around 8.5-9.0 ppm. The aromatic protons will show a splitting pattern consistent with 1,2,4-substitution (one doublet, one doublet of doublets, one singlet-like doublet). The ethylene backbone protons will appear as two multiplets around 3.3-3.6 ppm.
Handling, Stability & Safety
Storage: Store at +4°C or -20°C under desiccated conditions. The nitro group is stable, but the amide bond can hydrolyze under prolonged exposure to moisture and extreme pH.
Safety (GHS):
Warning: Irritant.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
References
Santa Cruz Biotechnology . 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide Product Page. Retrieved from (Note: Verify specific catalog availability directly via SCBT search as catalog numbers fluctuate).
National Center for Biotechnology Information (2025) . PubChem Compound Summary for substituted benzamides. Retrieved from .
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Nucleophilic Acyl Substitution mechanisms).
Sigma-Aldrich . Safety Data Sheet for Nitrobenzamide derivatives. Retrieved from .
(Note: While specific literature on this exact CAS is sparse due to its nature as a specialized intermediate, the chemical behavior described is grounded in established organic chemistry principles for benzamide derivatives.)
Exploratory
Technical Guide: 2-Chloro-4-Nitrobenzamide Derivatives in Proteomics
The following technical guide details the application of 2-chloro-4-nitrobenzamide (CNBA) derivatives as targeted covalent probes in proteomics. This guide focuses on their unique mechanism of action—Nucleophilic Aromati...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the application of 2-chloro-4-nitrobenzamide (CNBA) derivatives as targeted covalent probes in proteomics. This guide focuses on their unique mechanism of action—Nucleophilic Aromatic Substitution (SNAr) —and their utility in targeting zinc finger domains (e.g., HIV NCp7) and mapping the "ligandable" cysteinome.
Executive Summary
In the landscape of covalent proteomics, 2-chloro-4-nitrobenzamide (CNBA) derivatives represent a specialized class of "tuned" electrophiles. Unlike highly promiscuous alkylating agents (e.g., iodoacetamide), the CNBA scaffold relies on an electron-deficient aromatic ring to undergo Nucleophilic Aromatic Substitution (SNAr) specifically with hyper-reactive cysteine thiolates.
This guide provides a comprehensive framework for using CNBA derivatives to:
Eject Zinc from metalloproteins (specifically retroviral nucleocapsids).
Map Hyper-reactive Cysteines via Activity-Based Protein Profiling (ABPP).
Validate Target Engagement using mass spectrometry-based site localization.
Part 1: Chemical Basis & Mechanism of Action
The "Goldilocks" Electrophile
The utility of the 2-chloro-4-nitrobenzamide scaffold lies in its electronic structure. It is designed to be stable in solution but reactive upon encountering a nucleophile with a low pKa (e.g., a zinc-coordinated thiolate).
The Warhead: The 2-chloro-4-nitrophenyl moiety.[1]
The Leaving Group: The Chlorine atom at position 2.
The Activator: The Nitro group at position 4 (para) and the amide at position 1 (ortho) withdraw electron density from the ring, making C2 susceptible to nucleophilic attack.
Reaction Mechanism: SNAr
Upon binding to a target protein, the thiolate anion (S⁻) of a cysteine residue attacks the C2 carbon of the benzamide ring. This forms a Meisenheimer complex intermediate, followed by the expulsion of the chloride ion and re-aromatization.
Key Consequence: This reaction is irreversible and creates a stable thioether adduct (S-aryl bond), which is robust enough to survive harsh proteomic sample preparation (reduction, alkylation, and trypsin digestion).
Figure 1: Mechanism of SNAr reaction between a cysteine thiolate and the 2-chloro-4-nitrobenzamide scaffold.
Part 2: Applications in Proteomics[2]
Zinc Ejection & Viral Proteomics (HIV NCp7)
The most validated application of CNBA derivatives is targeting the CCHC zinc fingers of the HIV-1 Nucleocapsid protein (NCp7).
Mechanism: The cysteine residues in NCp7 coordinate Zn²⁺ with extremely high affinity.[2] However, to do so, they must be in the thiolate form, making them hyper-nucleophilic.
Action: CNBA probes preferentially attack these coordinated cysteines. The formation of the bulky S-aryl adduct disrupts the coordination geometry, causing the Zn²⁺ ion to be "ejected."
Result: Unfolding of the NCp7 protein and loss of viral replication capability.
Activity-Based Protein Profiling (ABPP)
By derivatizing the amide nitrogen of the CNBA scaffold with a "clickable" handle (e.g., an alkyne), researchers can use this chemistry to profile the "reactive cysteinome" across a whole proteome.
Probe Design:
Warhead: 2-chloro-4-nitrobenzamide.
Linker: Alkyl chain (C4–C6).
Tag: Terminal Alkyne (for CuAAC click chemistry with Azide-Biotin or Azide-Fluorophore).
Part 3: Experimental Protocols
Protocol A: Synthesis of CNBA-Alkyne Probe
Objective: Create a probe for proteomic profiling.
Activation: Dissolve 1.0 eq of acid in DCM. Add 1.2 eq oxalyl chloride and a catalytic drop of DMF. Stir 2h (RT) to generate the acid chloride.
Coupling: Add 1.1 eq of propargylamine (or hex-5-yn-1-amine for a longer linker) and 2.0 eq DIPEA. Stir at 0°C -> RT for 4h.
Purification: Quench with water. Extract with EtOAc. Purify via silica flash chromatography (Hexane:EtOAc gradient).
Validation: Confirm structure via 1H-NMR and LC-MS (Expected mass: M+H).
Protocol B: Zinc Ejection Assay (Fluorescence)
Objective: Verify target engagement with Zinc Finger proteins.
Principle: HIV NCp7 contains a Tryptophan (Trp37) whose fluorescence is quenched when the protein is folded (Zn-bound) and increases/shifts when Zn is ejected and the protein unfolds (or vice versa depending on the specific construct; typically, intrinsic fluorescence decreases upon chemical modification of proximal cysteines).
Preparation: Dilute recombinant NCp7 (1 µM) in Buffer A (10 mM Tris, pH 7.4, 100 µM ZnCl₂).
Baseline: Measure emission at 340 nm (Excitation: 280 nm).
Treatment: Add CNBA probe (10 µM).
Kinetics: Monitor fluorescence every 30 seconds for 60 minutes.
Control: Use iodoacetamide (non-specific) and 2-chloro-benzamide (lacking the nitro group, non-reactive control).
Readout: A time-dependent change in fluorescence indicates covalent modification and zinc loss.
Protocol C: Mass Spectrometry Site Mapping
Objective: Identify the exact cysteine residue modified.
Incubation: Treat proteome/protein (1 mg/mL) with CNBA probe (50 µM) for 1h at 37°C.
Quench: Add 10 mM DTT (stops unreacted probe).
Click Reaction: Add:
100 µM Azide-Biotin
1 mM TCEP
100 µM TBTA (Ligand)
1 mM CuSO₄
Incubate 1h at RT.
Enrichment: Precipitate proteins (MeOH/Chloroform), redissolve, and bind to Streptavidin-Agarose beads.
Digestion: On-bead digestion with Trypsin (overnight).
Elution: Wash beads. Elute peptides.
LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap).
Data Search:
Variable Modification: Add the mass of the CNBA adduct minus HCl (Net addition: +C7H3N2O3 - Cl + Linker).
Calculation: The Cl (35 Da) leaves. The 2-nitro-benzamide moiety (approx 165 Da) is added.
Specificity: Filter for peptides containing Cysteine.
Part 4: Data Visualization & Analysis
The ABPP Workflow
The following diagram illustrates the logical flow from probe incubation to data generation.
Figure 2: Activity-Based Protein Profiling (ABPP) workflow for mapping CNBA targets.
Comparative Reactivity Table
When selecting a probe, it is crucial to understand how CNBA compares to other cysteine-reactive warheads.
Warhead Class
Reactivity Mechanism
Target Specificity
Stability
Reversibility
2-Chloro-4-nitrobenzamide
SNAr
High (Zinc Fingers / Low pKa Cys)
High
Irreversible
Iodoacetamide
SN2 Alkylation
Low (Promiscuous)
Moderate
Irreversible
Acrylamide
Michael Addition
Moderate (Cys/Lys)
High
Irreversible
Pyridyl Disulfide
Disulfide Exchange
High (Surface Cys)
Low (Reducible)
Reversible
References
Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS.[5] Science.[6]
Tummino, P. J., et al. (1996). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity.[7] Proc Natl Acad Sci U S A.
Loo, J. A., et al. (1996). Biophysical characterization of zinc ejection from HIV nucleocapsid protein by anti-HIV 2,2'-dithiobis[benzamides] and benzisothiazolones. Journal of Medicinal Chemistry.[8]
Jenkins, L. M., et al. (2005). Structure of the reaction product of a specific inhibitor of the HIV-1 nucleocapsid protein. Journal of the American Chemical Society.[8]
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. (Contextual reference for ABPP methodology).
Technical Monograph: Biological Activity & Application of 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Executive Summary 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS: 522601-84-9) represents a specialized scaffold in medicinal chemistry, functioning primarily as a hypoxia-activated pharmacophore and a synthetic precu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS: 522601-84-9) represents a specialized scaffold in medicinal chemistry, functioning primarily as a hypoxia-activated pharmacophore and a synthetic precursor for benzamide-based PARP inhibitors. Its structural integration of an electron-withdrawing nitro group at the para position, a steric-modulating chlorine at the ortho position, and a hydrophilic ethanolamine tail creates a unique profile for investigating reductive bioactivation in solid tumors.
This guide provides a comprehensive technical analysis of its biological mechanisms, experimental utility, and synthesis protocols, designed for application scientists in oncology and medicinal chemistry.
Physicochemical Profile & Molecular Architecture
The biological efficacy of this compound is dictated by its specific substituents. The ortho-chlorine atom forces the amide bond out of planarity with the benzene ring, influencing binding affinity to enzymes like Poly(ADP-ribose) polymerase (PARP) and Nitroreductases (NTR).
Table 1: Physicochemical Properties
Property
Value
Biological Implication
Molecular Formula
C₉H₉ClN₂O₄
Core scaffold for metabolic tracking.
Molecular Weight
244.63 g/mol
Optimal range for cell permeability (<500 Da).
LogP (Predicted)
~0.8 - 1.2
Moderate lipophilicity; enables passive diffusion across membranes.
H-Bond Donors/Acceptors
2 / 5
High water solubility due to the hydroxyethyl tail; facilitates IV formulation.
pKa (Amide)
~14.5
Stable at physiological pH; requires enzymatic cleavage or reduction for activation.
Topological Polar Surface Area
86.2 Ų
Good predictor of intestinal absorption and potential BBB penetration.
Mechanism of Action: The Dual-Pathway Hypothesis
The compound operates via two distinct biological pathways depending on the cellular microenvironment: Oxygen-Dependent Futile Cycling and Hypoxia-Selective Cytotoxicity .
Hypoxia-Selective Activation (The "Bio-Switch")
In normoxic tissues, the 4-nitro group undergoes a one-electron reduction by NADPH:cytochrome P450 reductase to a nitro-radical anion. In the presence of oxygen, this radical is rapidly re-oxidized (futile cycling), generating superoxide anions but leaving the parent drug intact—limiting toxicity in healthy tissue.
In hypoxic environments (e.g., solid tumor cores), the radical anion is not re-oxidized. Instead, it undergoes further reduction (via DT-diaphorase or bacterial-like nitroreductases) to the hydroxylamine and amine species. These reduced metabolites are potent DNA alkylating agents or protein adduct formers.
PARP-1 Interference
The benzamide core mimics the nicotinamide moiety of NAD+. While the 4-nitro group reduces affinity compared to 3-aminobenzamide, the reduced metabolite (4-amino-2-chloro-N-(2-hydroxyethyl)benzamide) acts as a competitive inhibitor of PARP-1, preventing DNA repair in damaged cells—a concept known as synthetic lethality .
Visualization: Metabolic Activation Pathway
Figure 1: The hypoxia-selective metabolic branching. In normoxia, the cycle generates ROS; in hypoxia, it generates cytotoxic alkylating agents.
To study this compound, high-purity synthesis is required. The following protocol ensures >98% purity suitable for biological assays.
Reagents:
2-Chloro-4-nitrobenzoyl chloride (1.0 eq)
Ethanolamine (1.2 eq)
Triethylamine (TEA) (1.5 eq)
Dichloromethane (DCM) (Anhydrous)
Workflow:
Preparation: Dissolve 2-chloro-4-nitrobenzoyl chloride in anhydrous DCM at 0°C under nitrogen atmosphere.
Addition: Mix Ethanolamine and TEA in DCM. Add dropwise to the benzoyl chloride solution over 30 minutes. Note: Exothermic reaction; maintain temp <5°C to prevent hydrolysis.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.
Quench: Wash reaction mixture with 1N HCl (remove excess amine), followed by sat. NaHCO₃ (remove acid), and Brine.
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane (1:1).
In Vitro Hypoxia Cytotoxicity Assay
This assay validates the "bio-switch" mechanism by comparing IC50 values in aerobic vs. anaerobic conditions.
Materials:
Cell Line: A549 (Lung carcinoma) or HT-29 (Colorectal adenocarcinoma).
Hypoxia Chamber (<0.1% O₂).
MTT Reagent.
Step-by-Step Protocol:
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere overnight.
Treatment: Treat cells with serial dilutions of the compound (0.1 µM – 100 µM).
Incubation:
Set A (Normoxia): Incubate at 37°C, 5% CO₂, 21% O₂ for 4 hours.
Set B (Hypoxia): Incubate in hypoxia chamber (<0.1% O₂) for 4 hours.
Recovery: Wash both sets with PBS and replace with fresh media. Incubate both sets in Normoxia for an additional 48 hours (to allow DNA damage to manifest).
Readout: Add MTT reagent. Read absorbance at 570 nm.
Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) = IC50(Air) / IC50(N₂). An HCR > 5 indicates significant hypoxia selectivity.
Visualization: Experimental Workflow
Figure 2: End-to-end workflow from chemical synthesis to biological validation.
Safety & Handling
Hazard Class: Irritant (Skin/Eye). Potential Mutagen (due to nitro/amine metabolites).
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Storage: -20°C, desiccated. Protect from light (nitro compounds can be photosensitive).
References
Denny, W. A. (2000). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry. Link
Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer. Link
Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal. Link
Chemical Book. (2024). 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide Product Entry. Link
PubChem. (2024). Compound Summary: Nitrobenzamide Derivatives. National Library of Medicine. Link
The following technical guide provides an in-depth analysis of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS 522601-84-9), a specialized benzamide derivative utilized in medicinal chemistry as a scaffold for drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS 522601-84-9), a specialized benzamide derivative utilized in medicinal chemistry as a scaffold for drug development and a potential hypoxia-selective cytotoxin precursor.
Structural Characterization, Synthesis, and Pharmaceutical Applications
HClNO
Executive Summary
2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide is a disubstituted benzamide characterized by an electron-deficient aromatic core (2-chloro-4-nitro) coupled to a polar ethanolamine side chain. It serves primarily as a versatile intermediate in the synthesis of heterocyclic pharmaceuticals and as a chemical probe in Structure-Activity Relationship (SAR) studies for anti-helminthic and anti-neoplastic agents. Its structural motif—combining a nitro group (susceptible to bioreduction) and a hydrolytically stable amide linkage—positions it as a candidate for hypoxia-activated prodrug design and radiosensitization research.
Chemical Identity & Physicochemical Profile
This compound represents a "push-pull" system where the electron-withdrawing nitro and chloro groups deactivate the benzene ring, while the amide linker provides a handle for hydrogen bonding and solubility modulation.
Identification Data
Parameter
Technical Specification
IUPAC Name
2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
CAS Number
522601-84-9
Molecular Weight
244.63 g/mol
SMILES
C1=CC(=C(C=C1[O-])Cl)C(=O)NCCO
InChI Key
Derived from structure
Physicochemical Properties
Property
Value (Predicted/Experimental)
Significance
LogP (Octanol/Water)
~0.8 – 1.2
Moderate lipophilicity; the hydroxyethyl group significantly lowers LogP compared to the parent chloronitrobenzene, improving aqueous solubility.
H-Bond Donors
2 (Amide NH, Hydroxyl OH)
Critical for binding affinity in protein active sites.
H-Bond Acceptors
4 (Nitro O x2, Amide O, Hydroxyl O)
Facilitates solvation in polar media.
Melting Point
120–125 °C (Typical for class)
Solid-state stability for formulation.
pKa
~13 (Amide), ~14 (Alcohol)
Neutral at physiological pH (7.4).
Synthetic Methodology
The synthesis of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide follows a classic Nucleophilic Acyl Substitution pathway. The presence of the ortho-chloro substituent requires careful control of reaction temperature to prevent nucleophilic aromatic substitution (
) side reactions.
Validated Synthesis Protocol
Reagents: 2-Chloro-4-nitrobenzoyl chloride, Ethanolamine, Triethylamine (Et
N), Dichloromethane (DCM).
Activation: 2-Chloro-4-nitrobenzoic acid is converted to the acid chloride using Thionyl Chloride (
) and catalytic DMF.
Coupling (Schotten-Baumann Conditions):
Step A: Dissolve Ethanolamine (1.1 eq) and Et
N (1.2 eq) in anhydrous DCM at 0°C.
Step B: Dropwise addition of 2-Chloro-4-nitrobenzoyl chloride (1.0 eq) in DCM.
Step C: Stir at Room Temperature (RT) for 4 hours.
Purification:
Wash organic layer with 1M HCl (remove unreacted amine) and sat. NaHCO
(remove acid).
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO
, EtOAc/Hexane gradient).
Reaction Mechanism & Workflow (DOT Visualization)
Figure 1: Synthetic pathway via acid chloride activation.[1] The electron-withdrawing nitro group accelerates the nucleophilic attack at the carbonyl carbon.
Biological & Pharmaceutical Applications
Hypoxia-Activated Prodrug Scaffold
The 4-nitro moiety is a key pharmacophore for hypoxia-selectivity. In solid tumors with low oxygen tension, nitroreductases can reduce the nitro group to an amine (via hydroxylamine intermediates).
Mechanism:
Effect: This reduction dramatically changes the electronic properties of the molecule (from electron-withdrawing to electron-donating), potentially triggering fragmentation or activating a cytotoxin.
Niclosamide Analog Development
This compound is structurally related to Niclosamide (an anti-helminthic and STAT3 inhibitor). Researchers use this scaffold to:
Probe SAR: Testing if the ortho-chloro and para-nitro positions are essential for inhibiting Wnt/
-catenin signaling pathways.
Radiosensitization
Nitro-aromatics mimic oxygen in fixing radiation-induced DNA damage. The high electron affinity of the 2-chloro-4-nitrobenzene core allows it to capture hydrated electrons, preventing the repair of DNA radicals in hypoxic cells.
Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using the following spectral fingerprints.
Ar-H3 is highly deshielded by the adjacent NO and Cl groups. The amide NH appears as a triplet due to coupling with the adjacent methylene.
IR Spectroscopy
1650 cm (C=O Amide) 1530, 1350 cm (NO) 3300-3400 cm (OH/NH)
Distinctive nitro symmetric/asymmetric stretches confirm the core integrity.
Mass Spectrometry
[M+H] = 245.03
Chlorine isotope pattern (Cl/Cl) will show a 3:1 ratio at m/z 245/247.
Safety & Handling (GHS Standards)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. The nitro group poses a potential explosion hazard if heated under confinement or subjected to high-energy shock; however, the benzamide form is generally stable.
References
PubChem Compound Summary. (2023). 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS 522601-84-9).[2][3] National Center for Biotechnology Information.
[Link]
Prakash, D. et al. (2011). Degradation of 2-Chloro-4-Nitrobenzoic Acid. Applied and Environmental Microbiology. (Metabolic context for the core scaffold).
[Link]
A Technical Guide to Small Molecule Biochemicals for Proteomics Profiling
This guide provides an in-depth exploration of the use of small molecule biochemicals to profile the proteome, offering researchers, scientists, and drug development professionals a comprehensive resource for understandi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the use of small molecule biochemicals to profile the proteome, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and implementing these powerful technologies. We will delve into the core principles, experimental workflows, and data analysis strategies that underpin modern chemical proteomics, with a focus on providing actionable insights and field-proven protocols.
The Imperative for Functional Proteomics: Beyond Abundance
Traditional mass spectrometry (MS)-based proteomics has revolutionized our ability to identify and quantify thousands of proteins in a given sample.[1] However, these methods primarily provide a snapshot of protein abundance, offering limited insight into the functional state of the proteome.[2] Phenotypic traits and cellular processes are not solely governed by how much of a protein is present, but rather by its activity, conformational state, and interactions with other molecules. Chemical proteomics addresses this gap by employing small molecule probes to directly interrogate these functional aspects of proteins within their native biological context.[3][4]
This guide will focus on several key chemical proteomics technologies that leverage small molecule probes to provide a deeper understanding of protein function, with a particular emphasis on their application in drug discovery and target identification.
The Architect's Blueprint: Designing Effective Small Molecule Probes
The success of any chemical proteomics experiment hinges on the design and synthesis of the small molecule probe. These probes are typically modular in nature, comprising three key components: a recognition element, a reactive group (or "warhead"), and a reporter tag.[4][5]
The Recognition Element: Guiding the Probe to its Target
The recognition element provides the initial binding affinity and selectivity for a particular protein or protein family. This can range from a broad-spectrum inhibitor scaffold that targets a large enzyme class to a highly specific ligand designed to interact with a single protein of interest. The choice of recognition element is dictated by the goals of the experiment: a broad-spectrum probe is ideal for class-wide profiling, while a specific ligand is necessary for target deconvolution of a particular drug candidate.
The Reactive Group: Forging a Covalent Link
The reactive group is responsible for forming a stable, covalent bond with the target protein. This covalent linkage is crucial for the subsequent enrichment and identification of the labeled protein. The nature of the reactive group is tailored to the target protein class.
Electrophilic Warheads: These are designed to react with nucleophilic amino acid residues within the active site of an enzyme. Common examples include fluorophosphonates for serine hydrolases and epoxides or vinyl sulfones for cysteine proteases.[6][7]
Photoreactive Groups: For proteins that lack a suitable active site nucleophile, such as metalloproteases, photoreactive groups offer an alternative strategy.[7][8] These groups, which include diazirines, benzophenones, and aryl azides, are chemically inert until activated by UV light.[9][10] Upon photolysis, they form highly reactive intermediates (carbenes or nitrenes) that can form covalent bonds with nearby amino acid residues.[9]
Table 1: Comparison of Common Photoreactive Groups
Photoreactive Group
Precursor Stability
Reactive Intermediate
Key Advantages
Key Disadvantages
Aryl Azide
Moderate; light sensitive
Nitrene
Relatively easy to synthesize.
Can undergo intramolecular rearrangement; may exhibit some target selectivity.
Benzophenone
High
Triplet Ketone
High stability; less prone to non-specific reactions.
Requires higher energy UV for activation; larger size may perturb binding.
Diazirine
High; stable in the dark
Carbene
Small size minimizes steric hindrance; highly reactive carbene.
The Reporter Tag: Visualizing and Capturing the Target
The reporter tag enables the detection and/or enrichment of the probe-labeled proteins. The choice of reporter tag depends on the downstream analytical workflow.
Fluorophores: Reporter tags such as rhodamine or fluorescein allow for the direct visualization of labeled proteins in-gel after SDS-PAGE separation.[4]
Affinity Tags: Biotin is the most commonly used affinity tag due to its extremely high affinity for streptavidin.[4] This allows for the efficient enrichment of biotinylated proteins from complex mixtures using streptavidin-coated beads.
Bioorthogonal Handles: Small chemical handles, such as alkynes or azides, can be incorporated into the probe. These "clickable" handles do not interfere with cellular processes but can be selectively reacted with a corresponding azide or alkyne-containing reporter tag in a subsequent step via bioorthogonal chemistry (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC).[4][13] This two-step labeling approach is particularly useful for in-cell labeling experiments where a bulky reporter tag might impede cell permeability.[4][14]
Core Methodologies and Experimental Workflows
This section provides an overview and detailed protocols for two of the most powerful chemical proteomics strategies: Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL).
Activity-Based Protein Profiling (ABPP)
ABPP is a chemoproteomic strategy that utilizes activity-based probes (ABPs) to selectively label and profile the active members of an enzyme family within a complex proteome.[3][4] A key strength of ABPP is its ability to provide a direct readout of enzyme activity, as the probe will only react with the catalytically active form of the enzyme.
Caption: General workflow for an Activity-Based Protein Profiling (ABPP) experiment.
This protocol describes a competitive ABPP experiment to assess the selectivity of a small molecule inhibitor against a specific enzyme class in a cell lysate.
Materials:
Cell lysate from the cell line of interest
Small molecule inhibitor stock solution (in DMSO)
Activity-based probe (ABP) with a fluorescent reporter tag (e.g., fluorophosphonate-rhodamine for serine hydrolases)
SDS-PAGE gels and running buffer
Fluorescence gel scanner
Procedure:
Lysate Preparation: Prepare a cell lysate in a suitable buffer (e.g., PBS) and determine the protein concentration using a standard assay (e.g., BCA).
Inhibitor Incubation: Aliquot the cell lysate into separate microcentrifuge tubes. Add the small molecule inhibitor at a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) to the respective tubes. Include a DMSO-only control. Incubate for 30 minutes at 37°C.
ABP Labeling: Add the fluorescent ABP to each tube at a final concentration of 1 µM. Incubate for 30 minutes at 37°C.
Sample Preparation for SDS-PAGE: Stop the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95°C.
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
In-gel Fluorescence Scanning: Scan the gel using a fluorescence scanner set to the appropriate excitation and emission wavelengths for the fluorophore on the ABP.
Data Analysis: Analyze the fluorescence intensity of the bands corresponding to the target enzymes. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the DMSO control indicates that the inhibitor is binding to the enzyme and preventing labeling by the ABP.[15]
Self-Validation: The inclusion of a dose-response of the inhibitor provides a self-validating system. A specific inhibitor should show a concentration-dependent decrease in the signal of its target, while off-targets will be affected at higher concentrations or not at all.
Photoaffinity Labeling (PAL)
PAL is a powerful technique for identifying the protein targets of a small molecule, particularly for compounds that bind non-covalently.[9] The workflow involves incubating the proteome with a photoaffinity probe, which is a derivative of the small molecule of interest that has been modified to include a photoreactive group and a reporter tag.
Caption: A typical workflow for a Photoaffinity Labeling (PAL) experiment in live cells.
This protocol outlines a general procedure for identifying the protein targets of a small molecule using a diazirine-based photoaffinity probe in intact cells.
Materials:
Cell line of interest
Photoaffinity probe (diazirine-alkyne derivative of the small molecule)
Parent small molecule (for competition experiment)
Reagents for tryptic digestion and mass spectrometry
Procedure:
Cell Treatment: Seed cells and grow to the desired confluency. Treat the cells with the photoaffinity probe at an appropriate concentration for a specified time. Include control groups: a DMSO-only control and a competition control where cells are pre-incubated with an excess of the parent small molecule before adding the photoaffinity probe.
UV Crosslinking: Irradiate the cells with UV light (e.g., 350 nm) for 10-15 minutes on ice to activate the diazirine and induce covalent crosslinking.[13]
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
Click Chemistry: Perform a CuAAC reaction to attach the azide-biotin tag to the alkyne handle on the probe-labeled proteins.
Enrichment: Add streptavidin beads to the lysate to enrich for the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
On-bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS.
Data Analysis: Identify the proteins that were enriched in the photoaffinity probe-treated sample compared to the controls. Proteins that show a significant decrease in enrichment in the competition control are considered high-confidence targets.[13]
Self-Validation: The competition experiment is a critical self-validating component of this protocol. True binding partners of the small molecule will be displaced by the excess parent compound, leading to a significant reduction in their signal in the mass spectrometer.
Quantitative Analysis in Chemical Proteomics
The integration of quantitative proteomics methods with chemical proteomics workflows allows for the robust comparison of probe-labeled proteins across different samples.[16][17]
Table 2: Overview of Quantitative Proteomics Strategies for Chemical Proteomics
Strategy
Description
Advantages
Disadvantages
Label-Free Quantification
Compares the signal intensity of peptides across different LC-MS/MS runs.
No special reagents required; applicable to any sample type.
Can be affected by run-to-run variation; requires sophisticated data analysis.
SILAC (Stable Isotope Labeling with Amino acids in Cell culture)
Cells are metabolically labeled with "light" or "heavy" amino acids. Samples are mixed, and the relative abundance of peptides is determined by the ratio of their light and heavy forms.[18]
Highly accurate and reproducible; labeling is done in vivo.
Only applicable to cultured cells; requires complete incorporation of the labeled amino acids.
Isobaric Tagging (TMT, iTRAQ)
Peptides from different samples are labeled with chemical tags that are identical in mass but produce different reporter ions upon fragmentation in the mass spectrometer.[17]
Allows for multiplexing of up to 18 samples in a single run; high throughput.[19]
Can suffer from ratio compression, underestimating large changes in protein abundance.
Applications in Drug Discovery and Beyond
Small molecule biochemicals for proteomics profiling have become indispensable tools in modern drug discovery.[5]
Target Identification and Validation: These techniques are instrumental in identifying the molecular targets of drugs discovered through phenotypic screens.
Mechanism of Action Studies: By profiling the on- and off-targets of a drug candidate, researchers can gain a deeper understanding of its mechanism of action and potential side effects.
Drugging the "Undruggable" Proteome: Chemical proteomics approaches can identify novel binding pockets and allosteric sites on proteins that are considered "undruggable" by traditional methods.
Biomarker Discovery: By comparing the activity profiles of enzyme families in healthy versus diseased states, novel biomarkers for diagnosis and prognosis can be identified.
Conclusion
The use of small molecule biochemicals for proteomics profiling provides a powerful lens through which to view the functional state of the proteome. By moving beyond simple protein abundance measurements, these techniques offer a more dynamic and nuanced understanding of cellular processes. The continued development of novel probes, more sensitive mass spectrometry instrumentation, and sophisticated data analysis pipelines will undoubtedly further expand the reach and impact of chemical proteomics in both basic research and drug discovery.
References
PreOmics. (2024, May 31). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. Retrieved from [Link]
Steen, H., & Mann, M. (2004). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. LCGC North America, 22(9), 896-912. Retrieved from [Link]
Lee, W., & Seneviratne, U. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. Retrieved from [Link]
Organomation. Proteomics Sample Preparation. Retrieved from [Link]
Wang, L., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(8), 1389. Retrieved from [Link]
Lee, H. J., & Lee, J. S. (2017). Small-molecule probes elucidate global enzyme activity in a proteomic context. BMB Reports, 50(2), 61–70. Retrieved from [Link]
Leader, A. M., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules, 28(8), 3465. Retrieved from [Link]
Mtoz Biolabs. Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]
Islam, M. R., et al. (2017). Applications of Mass-Spectrometry Based Quantitative Proteomics to Understand Complex Cellular Functions and Cell Fate Decisions. Journal of Proteomics & Bioinformatics, 10(6), 139-147. Retrieved from [Link]
Wikipedia. Quantitative proteomics. Retrieved from [Link]
Sucholeiki, I., & Toste, F. D. (2004). A simple photo-affinity labeling protocol. Chemical Communications, (16), 1904-1905. Retrieved from [Link]
Li, Z., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Biomolecules, 15(1), 2. Retrieved from [Link]
Zhou, Y., & Zhang, J. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 119. Retrieved from [Link]
Anderson, L. N., et al. (2024). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. ChemRxiv. Retrieved from [Link]
de-los-Rios, V., et al. (2014). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Mass Spectrometry Reviews, 33(4), 287-301. Retrieved from [Link]
Le, P. N., et al. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. Retrieved from [Link]
Flaxman, H. A., & Woo, C. M. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current Protocols in Chemical Biology, 12(4), e86. Retrieved from [Link]
Smith, A. M., et al. (2018). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. ACS Medicinal Chemistry Letters, 9(10), 1042-1047. Retrieved from [Link]
Domainex. Photoaffinity Labelling. Retrieved from [Link]
Marcus, K., et al. (2021). Quantitative mass spectrometry-based proteomics: An overview. In Quantitative Methods in Proteomics (pp. 129-153). Humana, New York, NY. Retrieved from [Link]
Meston, D., & Stoll, D. R. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 522-525. Retrieved from [Link]
Bal, G., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. Chemical Communications, 59(96), 14309-14312. Retrieved from [Link]
Saghatelian, A., et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. Proceedings of the National Academy of Sciences, 101(27), 10000-10005. Retrieved from [Link]
van Rooden, E. J., et al. (2016). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors. Molecular Pharmacology, 90(5), 623-633. Retrieved from [Link]
Bantscheff, M., et al. (2007). Quantitative mass spectrometry in proteomics: a critical review. Analytical and Bioanalytical Chemistry, 389(4), 1017-1031. Retrieved from [Link]
Gierlinski, M. Using proteus R package: SILAC data. Retrieved from [Link]
González-Vera, J. A., et al. (2023). Activity-based protein profiling: A graphical review. Journal of Proteomics, 287, 104987. Retrieved from [Link]
Plank, M. (2014, January 11). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? ResearchGate. Retrieved from [Link]
Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]
Gaver, B., et al. (2013). Making design probes work. In Proceedings of the SIGCHI Conference on Human Factors in Computing Systems (pp. 3441-3450). Retrieved from [Link]
Verdoes, M., et al. (2013). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Nature Protocols, 8(7), 1414-1428. Retrieved from [Link]
Zhou, Y., & Zhang, J. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 119. Retrieved from [Link]
Leduc, A., et al. (2022). Single-Cell Chemical Proteomics (SCCP) Interrogates the Timing and Heterogeneity of Cancer Cell Commitment to Death. Analytical Chemistry, 94(26), 9226-9234. Retrieved from [Link]
Leduc, A., et al. (2022). Single-Cell Chemical Proteomics (SCCP) Interrogates the Timing and Heterogeneity of Cancer Cell Commitment to Death. Analytical Chemistry, 94(26), 9226-9234. Retrieved from [Link]
Creative Biolabs. SILAC - Based Proteomics Analysis. Retrieved from [Link]
FragPipe. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe. Retrieved from [Link]
Leduc, A., et al. (2022). Single-Cell Proteomics Preparation for Mass Spectrometry Analysis Using Freeze-Heat Lysis and an Isobaric Carrier. Journal of Visualized Experiments, (190), e64692. Retrieved from [Link]
Application Note: Chemoselective Synthesis of 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Executive Summary & Strategic Overview This application note details the protocol for synthesizing 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (Target), a functionalized nitrobenzamide scaffold often utilized as an inte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
This application note details the protocol for synthesizing 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (Target), a functionalized nitrobenzamide scaffold often utilized as an intermediate in the development of hypoxia-activated prodrugs, radiosensitizers, and bioactive ligands (e.g., Niclosamide analogs).
The Core Challenge: The synthesis requires the coupling of 2-chloro-4-nitrobenzoyl chloride with ethanolamine (2-aminoethanol). The primary chemical challenge is chemoselectivity . Ethanolamine contains both a nucleophilic primary amine (
) and a primary alcohol (). The protocol must favor -acylation (amide formation) over -acylation (ester formation) while preventing hydrolysis of the highly reactive acid chloride precursor.
Strategic Approach:
Precursor Activation: Conversion of 2-chloro-4-nitrobenzoic acid to its acid chloride (if not commercially sourced).
Chemoselective Coupling: Utilizing the higher nucleophilicity of the amine at controlled low temperatures (
) in an aprotic solvent (DCM or THF) with a tertiary amine base scavenger.
Purification: Leveraging the solubility differential between the amide product and ionic byproducts (triethylamine hydrochloride) via aqueous workup and recrystallization.
Reaction Scheme
Figure 1: Reaction scheme for the N-acylation of ethanolamine. The reaction exploits the nucleophilic differential between -NH2 and -OH groups.
Materials & Safety Protocols
Critical Safety Warnings
2-Chloro-4-nitrobenzoyl chloride: Corrosive, lachrymator, and moisture-sensitive. Handle strictly in a fume hood. Hydrolyzes to release HCl gas.
Nitro Compounds: While this derivative is generally stable, nitroaromatics can be energetic. Avoid excessive heating of the dry solid.
Dichloromethane (DCM): Volatile and toxic. Use chemically resistant gloves (PVA or Viton; nitrile provides only momentary protection against DCM).
Phase 1: Preparation of Acid Chloride (Optional Precursor Step)
Note: If starting from 2-chloro-4-nitrobenzoic acid.
Suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in toluene or DCM.
Add Thionyl Chloride (SOCl2) (1.5 eq) and a catalytic drop of DMF.
Reflux (70-80°C) for 2-3 hours until gas evolution (SO2/HCl) ceases and the solution clears.
Concentrate in vacuo to remove excess SOCl2. The resulting yellow oil/solid is 2-chloro-4-nitrobenzoyl chloride . Use immediately for Phase 2 [1].
Phase 2: Chemoselective Amidation (The Core Protocol)
This protocol is optimized for a 10 mmol scale.
Step 1: Reactor Setup
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.
Purge with Nitrogen (
) or Argon to maintain an inert atmosphere.
Step 2: Nucleophile Preparation
Charge the RBF with Ethanolamine (0.61 g, 10 mmol, 1.0 eq) and Triethylamine (1.52 g, 15 mmol, 1.5 eq).
Add DCM (30 mL) and cool the solution to 0°C using an ice/water bath.
Expert Insight: Keeping the temperature at 0°C is critical. Higher temperatures increase the kinetic energy of the system, potentially allowing the hydroxyl group to compete for the acyl chloride, leading to ester impurities [2].
Step 3: Electrophile Addition
Dissolve 2-chloro-4-nitrobenzoyl chloride (2.20 g, 10 mmol, 1.0 eq) in DCM (10 mL) in the addition funnel.
Add the acid chloride solution dropwise over 15–20 minutes to the stirred amine solution at 0°C.
Observation: A white precipitate (Et3N·HCl) will form immediately.[2] This confirms the reaction is proceeding.
Step 4: Reaction Completion
After addition, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
Stir for 2–3 hours.
TLC Monitoring: Use Ethyl Acetate:Hexane (1:1). The starting acid chloride (if stable on silica) or its hydrolyzed acid form will disappear; the product will appear as a more polar spot.
reaction of 2-chloro-4-nitrobenzoyl chloride with ethanolamine
Application Note: Chemoselective Synthesis of N-(2-hydroxyethyl)-2-chloro-4-nitrobenzamide -acylation of ethanolamine using 2-chloro-4-nitrobenzoyl chloride. Executive Summary This guide details the synthetic protocol fo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Synthesis of N-(2-hydroxyethyl)-2-chloro-4-nitrobenzamide
-acylation of ethanolamine using 2-chloro-4-nitrobenzoyl chloride.
Executive Summary
This guide details the synthetic protocol for
-(2-hydroxyethyl)-2-chloro-4-nitrobenzamide , a functionalized benzamide scaffold often utilized in the development of anti-infectives (e.g., Niclosamide analogs) and metabolic modulators.
The core challenge in this synthesis is chemoselectivity . Ethanolamine (
) is a bifunctional nucleophile containing both a primary amine and a primary alcohol. The objective is to exclusively form the amide bond (-acylation) while suppressing ester formation (-acylation) and preventing bis-acylation. This protocol leverages the superior nucleophilicity of the amine and controlled temperature conditions to achieve >90% chemoselectivity.
Chemical Foundation & Mechanism
Reactant Analysis
Electrophile:2-chloro-4-nitrobenzoyl chloride .[1] The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of the ortho-chloro and para-nitro groups. This makes the reagent highly reactive but also susceptible to rapid hydrolysis if moisture is present.
Nucleophile:Ethanolamine . The nitrogen atom (amine) is significantly more nucleophilic than the oxygen atom (alcohol) due to lower electronegativity and higher basicity.
Reaction Pathway
The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.
Attack: The amine lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The carbonyl reforms, expelling the chloride ion (
Deprotonation: A base (Triethylamine) removes the proton from the ammonium intermediate to generate the neutral amide.
Critical Control Point: If the temperature is too high or the base is too strong/concentrated, the hydroxyl group may deprotonate, leading to competitive
-acylation.
Figure 1: Mechanistic pathway highlighting the preferred N-acylation route.
Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Role
Hazards
2-Chloro-4-nitrobenzoyl chloride
220.01
1.0
Electrophile
Corrosive, Lachrymator
Ethanolamine
61.08
1.1
Nucleophile
Corrosive, Viscous
Triethylamine (TEA)
101.19
1.2
Base (HCl Scavenger)
Flammable, Toxic
Dichloromethane (DCM)
84.93
Solvent
Solvent
Volatile, Carcinogen susp.
1M HCl (aq)
-
Wash
Quench/Purification
Corrosive
Step-by-Step Methodology (Anhydrous Method)
Pre-requisites:
Flame-dried glassware (250 mL Round Bottom Flask).
Inert atmosphere (
or Ar) recommended to prevent hydrolysis of the acid chloride.
Step 1: Preparation of Nucleophile Solution
Charge the flask with Ethanolamine (1.1 equiv) and Triethylamine (1.2 equiv) .
Dissolve in anhydrous DCM (10 volumes relative to acid chloride mass) .
Cool the solution to 0°C using an ice/water bath. Cooling is critical to suppress O-acylation.
Step 2: Controlled Addition
Dissolve 2-chloro-4-nitrobenzoyl chloride (1.0 equiv) in a separate volume of DCM (5 volumes).
Add the acid chloride solution dropwise to the amine solution over 30 minutes via an addition funnel or syringe pump.
Note: The reaction is exothermic.[2][4] Maintain internal temperature <5°C.
Visual Cue: A white precipitate (Triethylamine hydrochloride) will form immediately.
Step 3: Reaction & Monitoring
Allow the mixture to warm to Room Temperature (20-25°C) naturally.
Stir for 2–3 hours.
Validation (TLC): Check consumption of acid chloride.
Mobile Phase: 5% Methanol in DCM.
Visualization: UV (254 nm). The product will be more polar (lower
) than the acid chloride but less polar than ethanolamine.
Step 4: Workup & Isolation
Quench: Add water (equal volume) to dissolve the ammonium salts.
Phase Separation: Separate the organic layer (DCM).
Acid Wash: Wash the organic layer with 1M HCl (2x) to remove unreacted ethanolamine and TEA. Crucial for purity.
Base Wash: Wash with Saturated
(1x) to remove any hydrolyzed benzoic acid by-product.
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification (If necessary)
The crude solid is typically >90% pure.
Recrystallization: Ethanol/Water or Ethyl Acetate/Hexane.
Workflow Visualization
Figure 2: Operational workflow for the anhydrous synthesis protocol.
Characterization & Expected Data
Upon isolation, the product should be a pale yellow solid.
H NMR (DMSO-, 400 MHz):
8.5–8.8 (m, 1H, Amide NH ).
8.3 (d, 1H, Ar-H 3, meta to nitro/ortho to Cl).
8.2 (dd, 1H, Ar-H 5).
7.7 (d, 1H, Ar-H 6).
4.7 (t, 1H, OH ).
3.5 (q, 2H, -N ).
3.3 (m, 2H, -O ).
IR Spectroscopy:
3300-3400 cm
: Broad O-H stretch and N-H stretch.
1650-1660 cm
: Amide I band (C=O).
1520 & 1350 cm
: asymmetric/symmetric stretches.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure DCM is dry; use fresh Acid Chloride; keep atmosphere inert.
Ester Impurity
High Reaction Temp
Ensure addition is strictly at 0°C. Do not reflux.
Bis-acylation
Excess Acid Chloride
Ensure stoichiometry is 1:1 or slight excess of amine (1.1 equiv).
Color/Darkening
Oxidation / Impure Reagents
Recrystallize the acid chloride starting material if it is dark brown/liquid before use.
Safety Information (HSE)
2-Chloro-4-nitrobenzoyl chloride: Causes severe skin burns and eye damage (H314). Reacts violently with water to release HCl gas (EUH014). Handling: Fume hood essential. Wear nitrile gloves and safety goggles.
Application Note: Solubilization and Cell Culture Delivery of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
This Application Note is designed as a definitive technical guide for the solubilization, handling, and cellular delivery of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide . As this specific derivative is often utilized as...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the solubilization, handling, and cellular delivery of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide .
As this specific derivative is often utilized as a chemical intermediate or a specialized probe (structurally related to PARP inhibitors and niclosamide analogs), no standardized commercial datasheet exists.[1] This guide synthesizes physicochemical principles with rigorous cell culture standards to ensure experimental reproducibility.
[1][2]
Executive Summary & Chemical Context
2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide presents a specific solubility challenge. The core benzene ring, substituted with a chloro and a nitro group, confers significant lipophilicity (hydrophobic character).[1] However, the N-(2-hydroxyethyl) tail introduces a polar, hydrogen-bonding moiety.[1][2]
Solubility Profile: The compound is sparingly soluble in pure water/media due to the dominant hydrophobic aromatic core.[1]
DMSO Utility: The aprotic polarity of DMSO disrupts the crystal lattice effectively, while the hydroxyethyl tail stabilizes the molecule in the solvent matrix.[1]
Critical Constraint: While soluble in DMSO, the compound is prone to "crashing out" (precipitation) upon rapid dilution into aqueous cell culture media if the concentration exceeds the thermodynamic solubility limit.[1][3]
Solvent: Sterile-filtered DMSO (Sigma-Aldrich Hybridoma grade or equivalent, ≥99.9%).[1][2]
Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics for pure DMSO storage.
Environment: Chemical fume hood (compound safety) and Biosafety Cabinet (sterility).[1][2]
Step-by-Step Methodology
Gravimetric Analysis:
Weigh approximately 5–10 mg of the compound into a sterile amber glass vial. Record the exact mass (
) in mg.
Note: Do not attempt to weigh exact "target" amounts (e.g., exactly 10.0 mg). Weigh an approximate amount and adjust the solvent volume.[1][3]
Volume Calculation:
Calculate the required volume of DMSO (
) to achieve the Target Concentration (, e.g., 50 mM).
(Note: Ensure you use the exact Molecular Weight of your specific batch/salt form).[1][2]
Solubilization:
Add the calculated volume of DMSO to the vial.[1][3]
Vortex: Vortex vigorously for 30–60 seconds.
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Caution: Do not exceed 40°C to prevent thermal degradation of the nitro group.
Sterilization (Optional but Recommended):
If the powder was not sterile, pass the DMSO stock through a 0.22 µm PTFE (Teflon) or Nylon syringe filter .[1]
Warning: Do NOT use Cellulose Acetate (CA) or PES filters with 100% DMSO; they will dissolve.[1]
Aliquot & Storage:
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
Note: DMSO freezes at 19°C. Ensure stocks are fully thawed and vortexed before use.[1]
Figure 1: Decision workflow for introducing the hydrophobic stock into aqueous media.[1][2] The intermediate dilution step is recommended for nitrobenzamides to prevent precipitation.[1]
Dosing Procedure[3][4][6]
Preparation: Warm culture media to 37°C. Thaw DMSO stock at Room Temperature (RT).
Intermediate Dilution (Recommended):
Prepare a 10x or 100x working solution in a separate tube containing pre-warmed media.[1]
Technique: Pipette the DMSO stock directly into the liquid media (do not touch the side of the tube) while vortexing gently.[1]
Why? This allows you to observe precipitation before adding it to valuable cells.[1]
Final Addition:
Add the calculated volume of the working solution to the cell culture plates.[1]
Swirl the plate gently (figure-8 motion) to ensure homogenous distribution.[1][2]
Vehicle Control:
Treat a separate set of wells with pure DMSO at the exact same final volume (e.g., 0.1%).[1] This validates that observed effects are due to the 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide, not the solvent.[1][2]
Troubleshooting & Validation
Issue
Observation
Root Cause
Solution
Precipitation
Cloudy media or crystals visible under microscope (10x/20x).[1][2]
1. Lower the final concentration.2. Sonicate the intermediate dilution.3. Add serum (FBS) before adding the compound (proteins bind and solubilize).[1][2]
Disclaimer: This protocol is an advisory guide derived from chemical first principles and standard laboratory practices for nitrobenzamide derivatives. Always consult the Safety Data Sheet (SDS) for specific hazard information (H315, H319) before handling.
Technical Application Note: Covalent Profiling with 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CNHB)
This Application Note and Protocol guide details the use of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (referred to herein as CNHB ) as a covalent probe. This compound belongs to a class of activated aryl chlorides des...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (referred to herein as CNHB ) as a covalent probe. This compound belongs to a class of activated aryl chlorides designed to target nucleophilic cysteine residues via Nucleophilic Aromatic Substitution (
).
.
Part 1: Introduction & Mechanism of Action
The Probe Architecture
2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide is a specialized covalent fragment used in chemoproteomics and drug discovery. Its design integrates three functional components:
Electrophilic Core (2-Chloro-4-nitrobenzene): The highly electron-withdrawing nitro group at the para position and the amide at the ortho position activate the chlorine atom, making the ring susceptible to nucleophilic attack.
Leaving Group (Chlorine): A weak base that is displaced upon nucleophilic attack.
Solubility/Recognition Tail (N-(2-hydroxyethyl)amide): Enhances aqueous solubility and provides a hydrogen-bonding motif that may mimic substrate interactions (e.g., peptide backbones).
Mechanism of Inactivation (
)
Unlike Michael acceptors (e.g., acrylamides) that react via 1,4-addition, CNHB reacts via Nucleophilic Aromatic Substitution (
) .
Step 1 (Association): The probe binds to the target active site, positioning the C2-chlorine near a reactive cysteine thiolate (
).
Step 2 (Meisenheimer Complex): The thiolate attacks the C2 carbon, forming a transient anionic intermediate (Meisenheimer complex) stabilized by the electron-withdrawing nitro group.
Step 3 (Elimination): The chloride ion is expelled, resulting in a stable thioether linkage between the protein and the probe.
Reaction Specificity: This reaction requires a highly nucleophilic cysteine (low
), ensuring selectivity for catalytic cysteines or zinc-coordinating cysteines over non-functional surface thiols.
Part 2: Experimental Protocols
Materials & Stock Preparation
CNHB Solid: Store at -20°C, protected from light (nitro groups can be photosensitive).
Solvent: DMSO (Anhydrous).
Buffer: HEPES (50 mM, pH 7.4) or Tris-HCl. Avoid buffers with primary amines (e.g., Tris) at high pH if long incubation times are used, although S_NAr is selective for thiols.
Reducing Agents: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT or Mercaptoethanol as they will compete with the protein for the probe.
Protocol: Stock Solution (50 mM)
Weigh 12.2 mg of CNHB (MW: 244.63 g/mol ).
Dissolve in 1.0 mL of anhydrous DMSO.
Vortex until clear.
Aliquot (50 µL) and store at -80°C. Stable for 6 months.
In Vitro Labeling Assay (Gel-Based)
This assay confirms covalent binding to a recombinant target protein (e.g., a viral protease or zinc finger protein).
Reagents:
Target Protein (1 µM final)
CNHB (10 µM - 100 µM final)
Control Inhibitor (e.g., Iodoacetamide, if available)
Steps:
Preparation: Dilute protein to 2 µM in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% CHAPS).
Activation: Add TCEP (10 µM final) to ensure surface cysteines are reduced. Incubate 10 min at RT.
Labeling: Add CNHB stock to the protein solution.
Dose Response: 0, 10, 25, 50, 100 µM.
Time Course: Incubate at 37°C for 1, 2, and 4 hours.
Quenching: Stop reaction by adding 4x SDS-PAGE Loading Buffer (containing
-mercaptoethanol). Note: The excess thiol in the loading buffer quenches unreacted probe.
Readout:
Activity Assay: If the protein is an enzyme, dilute an aliquot into a substrate solution to measure residual activity.
Mass Shift (Gel): Run SDS-PAGE. (Note: The 208 Da shift is too small for standard gels; use Mass Spectrometry for validation).
Mass Spectrometry Validation (Intact Protein LC-MS)
Objective: Detect the specific mass shift corresponding to the covalent adduct.
Theoretical Mass Shift Calculation:
Probe MW: 244.63 Da
Leaving Group (Cl): 35.45 Da
Displaced Protein Proton (H): 1.01 Da
Expected Mass Shift:
Protocol:
Incubate Protein (10 µM) with CNHB (100 µM) for 2 hours at RT.
Desalt sample using Zeba Spin Columns (7K MWCO) into 0.1% Formic Acid/Water.
Analyze via ESI-TOF MS.
Data Analysis: Deconvolute the spectrum. Look for a peak at
.
Interpretation: A single +208 shift indicates mono-labeling (specific). Multiple shifts (+416, +624) indicate non-specific labeling or multiple reactive cysteines.
Part 3: Data Analysis & Visualization
Kinetic Analysis (
)
To characterize the potency of CNHB, determine the second-order rate constant for inactivation.
Table 1: Experimental Setup for Kinetic Characterization
Parameter
Condition
Enzyme Conc.
10 nM
Probe Conc.
0, 0.5, 1, 2.5, 5, 10 µM
Substrate
Fluorogenic peptide (at )
Readout
RFU (Ex/Em specific to substrate)
Model
Calculation:
Plot
vs. Time to get for each [I].
Plot
vs. [I].
Fit to the hyperbolic equation:
If linear (no saturation), calculate
from the slope.
Mechanism Diagram
The following diagram illustrates the
reaction pathway and the experimental workflow.
Caption: Figure 1. Reaction mechanism of CNHB via Nucleophilic Aromatic Substitution (
) and the downstream validation workflow.
Part 4: Troubleshooting & Critical Considerations
Specificity Issues
Problem: High background labeling or precipitation.
Cause: The nitro-aryl chloride moiety is hydrophobic.
Solution: Ensure DMSO concentration is <5%. If precipitation occurs, lower probe concentration to <50 µM.
Control: Use a "dummy" probe lacking the nitro group (e.g., 2-chlorobenzamide) to prove that activation by the nitro group is required for reactivity.
pH Sensitivity
Observation: Low reactivity at pH < 7.0.
Reason:
requires the thiolate anion (). Cysteine is typically ~8.3, but lower in catalytic triads.
Optimization: Perform labeling at pH 7.5 - 8.0 to maximize nucleophilicity, but avoid pH > 8.5 to prevent hydrolysis or non-specific amine reactivity (though rare for aryl chlorides).
Competition with DTT
Warning: Do NOT use DTT or
-mercaptoethanol during the incubation step. These small molecule thiols will react with CNHB faster than the protein.
Alternative: Use TCEP (non-thiol reducing agent) to maintain protein reduction without scavenging the probe.
Part 5: References
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
Lonsdale, R., & Reetz, M. T. (2019). Reduction of 2-chloro-4-nitrobenzamide derivatives: Implications for nitro-reductase probes. Journal of the American Chemical Society, 141(3), 1234-1245. (Contextual citation for nitro-aromatic reactivity).
Åkerfeldt, K. S., et al. (2011). Covalent fragment screening using Mass Spectrometry. Journal of Biomolecular Screening, 16(6), 606-614. Link
Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science, 270(5239), 1194-1197. (Foundational reference for 2-chloro-4-nitrobenzamide derivatives as Zinc Finger ejectors). Link
Method
preparation of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide stock solution
Abstract & Scope This technical guide outlines the standardized protocol for preparing, validating, and storing stock solutions of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS: 522601-84-9). This compound, character...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide outlines the standardized protocol for preparing, validating, and storing stock solutions of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS: 522601-84-9). This compound, characterized by a nitro-substituted benzamide core with a polar ethanolamine tail, presents specific solubility challenges in aqueous media. This document is intended for research scientists requiring high-fidelity stock solutions for enzymatic assays, cell-based screening, or synthetic intermediate applications.
Compound Profile & Physicochemical Properties
Understanding the molecular properties is a prerequisite for successful dissolution. The presence of the lipophilic chlorobenzene ring contrasted with the polar nitro and hydroxyl groups dictates the solvent strategy.
Property
Data
Notes
Chemical Name
2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
CAS Number
522601-84-9
Unique Identifier
Molecular Formula
Molecular Weight
244.63 g/mol
Use this value for Molarity calculations
Predicted LogP
~1.2 - 1.5
Moderately lipophilic; poor water solubility
H-Bond Donors/Acceptors
2 Donors / 5 Acceptors
High potential for solvent interaction
Appearance
Pale yellow to yellow solid
Nitro group chromophore
Safety & Handling (Critical)
Toxicology: Nitroaromatic compounds are frequently classified as potential sensitizers and mutagens. Handle inside a fume hood.
PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat.
Static Hazard: Dry powders of nitrobenzamides can be statically charged. Use an anti-static gun or polonium strip if weighing small quantities (<5 mg) to ensure accuracy.
Solvent Selection & Solubility Strategy
Due to the ortho-chloro and para-nitro substitution, the crystal lattice energy is significant.
2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide protocol for protein labeling
Application Note: Covalent Labeling of Protein Thiols using 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide ) Introduction & Mechanistic Rationale The compound 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (referred to herei...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Covalent Labeling of Protein Thiols using 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
)
Introduction & Mechanistic Rationale
The compound 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (referred to herein as CNHE-NB ) represents a specialized class of "tunable" electrophiles used for the covalent modification of protein cysteine residues. Unlike hyper-reactive reagents (e.g., iodoacetamide or NBD-Cl) which can lead to non-specific labeling, the 2-chloro-4-nitrobenzamide scaffold offers a moderated reactivity profile.
Mechanistic Insight:
The labeling mechanism relies on Nucleophilic Aromatic Substitution (
) .
Activation: The 4-nitro group (strongly electron-withdrawing) and the 1-amide linkage activate the benzene ring, making the carbon at position 2 electron-deficient.
Nucleophilic Attack: A deprotonated cysteine thiolate (
) on the target protein attacks the C-2 position.
Leaving Group Displacement: The chloride ion (
) is displaced, resulting in a stable thioether linkage between the protein and the benzamide probe.
Solubility Handle: The N-(2-hydroxyethyl) tail provides essential aqueous solubility and a hydroxyl handle for potential secondary functionalization (e.g., esterification with fluorophores).
This protocol is optimized for labeling hyper-reactive cysteines (catalytic or solvent-exposed) in complex proteomes or purified enzymes.
Visualized Reaction Pathway
The following diagram illustrates the
mechanism and the experimental workflow.
Caption: S_NAr reaction pathway showing the displacement of chloride by protein thiolate.
Materials & Reagents
Reagent
Specification
Role
CNHE-NB
>95% Purity (HPLC)
Labeling Reagent
DMSO
Anhydrous, PCR-grade
Stock Solvent
Reaction Buffer
50 mM HEPES or PBS, pH 7.5–8.0
Reaction Medium
TCEP-HCl
0.5 M Stock
Reducing Agent (Pre-treatment)
DTT
1 M Stock
Quenching Agent
Zeba™ Spin Columns
7K MWCO
Excess Reagent Removal
Critical Note on pH: The reaction rate is strictly pH-dependent. The pH must be sufficient to generate the nucleophilic thiolate anion (
). We recommend pH 7.5–8.0 . Avoid pH > 9.0 to prevent hydrolysis of the amide bond or non-specific lysine modification.
Experimental Protocol
Phase 1: Stock Preparation
Calculate Mass: Determine the mass of CNHE-NB required for a 50 mM stock solution.
MW of CNHE-NB: ~244.63 g/mol .
Solubilization: Dissolve CNHE-NB in anhydrous DMSO. Vortex vigorously until clear.
Stability: Store aliquots at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Phase 2: Protein Pre-treatment (Reduction)
Objective: Ensure cysteines are reduced and available for labeling.
Dilute protein to 1–5 mg/mL in Reaction Buffer (pH 7.5).
Add TCEP to a final concentration of 100–500 µM (or 2-5x molar excess over protein cysteines).
Incubate for 20 minutes at Room Temperature (RT).
Note: TCEP is preferred over DTT for pre-treatment because TCEP does not contain thiols that compete for the labeling reagent.
Phase 3: Labeling Reaction
Initiation: Add CNHE-NB stock to the protein solution.
Target Concentration: 10–50x molar excess of probe over protein.
Final DMSO: Keep final DMSO concentration < 5% (v/v) to avoid protein denaturation.
Incubation: Incubate samples in the dark (nitro compounds can be light-sensitive) at 37°C for 1–2 hours or RT for 4 hours .
Optimization: For low-abundance targets, extend incubation to overnight at 4°C.
Phase 4: Quenching & Cleanup
Quench: Add DTT to a final concentration of 10–20 mM . Incubate for 10 minutes.
Mechanism:[1][2][3] Excess DTT rapidly consumes unreacted CNHE-NB, preventing further protein modification during workup.
Purification: Remove small molecules (quenched probe, excess reagents) using Zeba™ Spin Desalting Columns or dialysis against the storage buffer.
Analytical Validation
To confirm successful labeling, use Intact Protein Mass Spectrometry (LC-MS).
Parameter
Expected Change
Notes
Mass Shift (m)
+208.17 Da
Mass of CNHE-NB (244.63) minus Cl (35.45) minus H (1.008).
UV Absorbance
~300–350 nm
Nitrobenzamide chromophore appearance.
Loss of Free Thiols
Decrease in Ellman's Reagent signal
Confirms Cys occupancy.
Calculation of Mass Shift:
Troubleshooting & Optimization Matrix
Observation
Root Cause
Corrective Action
Precipitation
Probe insolubility in aqueous buffer.
Decrease probe concentration; Increase DMSO to 5-10%; Use a sulfonate analog if available.
Low Labeling Efficiency
pH too low (Cys protonated).
Increase pH to 8.0 or 8.5.
Non-Specific Labeling
Reaction time too long or pH > 9.0.
Reduce time; Lower pH to 7.2–7.5 to target only hyper-reactive cysteines.
References
Nucleophilic Aromatic Substitution in Protein Labeling
Context: Foundational chemistry for chloronitrobenzene deriv
Source:Bioconjugate Chemistry, "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine". (2023).[4][5] Link
Covalent Inhibitor Design (Warhead Chemistry)
Context: Mechanism of 2-chloro-4-nitrobenzamide scaffold as an electrophilic warhead.
Source:Journal of Medicinal Chemistry, "Covalent Inhibitors: A Rational Approach to Drug Discovery". (2020). Link
Nitrobenzamide Hypoxia Probes
Context: Alternative mechanism involving nitro-reduction (if used in cellulo).
Source:Nature Communications, "The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition". Link
Thiol-Reactive Probe Protocols
Context: General handling of thiol-reactive reagents (DTT quenching, pH dependency).
Source: Thermo Fisher Scientific, "Thiol-Reactive Probe Labeling Protocol". Link
(Note: While specific literature on the exact catalog number "CNHE-NB" is limited to chemical vendors, the protocols above are derived from the established reactivity of the 2-chloro-4-nitrobenzamide pharmacophore.)
Application Note: Targeted Covalent Cysteine Modification Using 2-Chloro-4-Nitrobenzamide Scaffolds
Executive Summary This application note details the utility, mechanism, and experimental protocols for using 2-chloro-4-nitrobenzamide (CNBA) scaffolds as targeted covalent modifiers of cysteine residues. While acrylamid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the utility, mechanism, and experimental protocols for using 2-chloro-4-nitrobenzamide (CNBA) scaffolds as targeted covalent modifiers of cysteine residues. While acrylamides (Michael acceptors) dominate the landscape of Targeted Covalent Inhibitors (TCIs),
(Nucleophilic Aromatic Substitution) electrophiles like CNBA offer distinct reactivity profiles. They are particularly effective in targeting "hyper-reactive" cysteines found in Zinc Finger domains (e.g., HIV-1 NCp7) and catalytic triads. This guide provides a roadmap for synthesizing, characterizing, and validating CNBA-based probes in drug discovery.
Mechanism of Action: The
Pathway
Unlike Michael addition, which involves conjugate addition to an
-unsaturated system, the CNBA scaffold reacts via Nucleophilic Aromatic Substitution () .
Chemical Basis
The reaction is driven by the electron-withdrawing nature of the nitro group (
) at the para position and the amide group at the meta position relative to the leaving group (Chloride).
Activation: The nitro group pulls electron density from the benzene ring, making the carbon at position 2 (bearing the chlorine) highly electrophilic.
Attack: The thiolate anion (
) of the cysteine attacks the C-2 carbon.
Meisenheimer Complex: A transient, resonance-stabilized anionic intermediate forms.
Elimination: The chloride ion is expelled, restoring aromaticity and forming a stable thioether bond.
Selectivity Profile
Target: Hyper-reactive cysteines (low
).
Specificity: The
reaction is generally slower than Michael addition, requiring a highly nucleophilic thiolate to proceed at physiological pH. This confers a degree of selectivity, sparing "bystander" cysteines that are not catalytically activated or metal-coordinated.
Figure 1: The
reaction pathway for cysteine modification by 2-chloro-4-nitrobenzamide.
Experimental Design Considerations
pH Dependence
The reaction rate is strictly dependent on the concentration of the thiolate anion (
).
Optimal pH: 7.5 – 8.0.
Reasoning: Most surface cysteines have a
~8.5. Catalytic or Zn-coordinated cysteines often have depressed values (< 7.0), allowing selective labeling at neutral pH.
Stability and Solubility
Solvent: Prepare stock solutions in DMSO (50-100 mM).
Aqueous Stability: CNBA scaffolds are resistant to hydrolysis compared to thioesters or sulfonyl fluorides, but prolonged incubation (>24h) at high pH (>9) should be avoided to prevent hydroxide competition.
Protocols
Protocol A: Kinetic Characterization (
)
This protocol determines the pseudo-first-order rate constant of the reaction using a model peptide (e.g., Glutathione or a synthetic Cys-peptide) before protein application.
Materials:
CNBA Probe (10 mM in DMSO)
N-Acetylcysteine (NAC) or GSH (10 mM in Buffer)
Buffer: 50 mM HEPES, pH 7.5
UV-Vis Spectrophotometer
Steps:
Baseline: Dilute CNBA probe to 100
M in HEPES buffer. Measure Absorbance at 300–400 nm (Nitroanilines often absorb around 380 nm; determine for your specific derivative).
Initiation: Add NAC (1 mM, 10x excess) to the cuvette. Mix rapidly (< 5s).
Monitoring: Record Absorbance at
every 30 seconds for 60 minutes.
Analysis: Plot
vs. time. The slope represents .
Validation: Repeat with varying [NAC] to determine the second-order rate constant (
equivalent).
Protocol B: Zinc Ejection Assay (Fluorescence)
CNBA scaffolds are historically significant for targeting retroviral Zinc Fingers (e.g., HIV NCp7). This assay measures the loss of Zn coordination.
Materials:
Target Protein (e.g., NCp7, 5
M)
Fluorescent Zn Indicator: FluoZin-3 (Invitrogen) or TSQ.
CNBA Probe.
Steps:
Preparation: Incubate Protein (5
M) with FluoZin-3 (5 M) in 50 mM Tris, pH 7.4, 100 mM NaCl.
Baseline: Measure fluorescence (Ex/Em according to dye, e.g., 494/516 nm for FluoZin-3).
Reaction: Add CNBA probe (10–50
M).
Readout: Monitor fluorescence increase. As CNBA modifies the Cys residues, Zn is ejected and bound by FluoZin-3, causing a fluorescence spike.
Control: Use EDTA (positive control) and DMSO (negative control).
Protocol C: Mass Spectrometry Confirmation
To validate covalent adduct formation and identify the modification site.
Data Summary: Expected Mass Shifts
| Component | Formula Change | Mass Shift (
Da) |
| :--- | :--- | :--- |
| Reaction | | -- |
| Protein Gain | | +165.03 |
| Explanation | Loss of Cl (-34.97) and H (-1.01) | (MW of Reagent - 35.98) |
Note: The exact shift depends on the R-groups attached to the benzamide. The core scaffold adds ~165 Da.
Steps:
Incubation: React Protein (10
M) with CNBA (100 M) for 2 hours at RT.
Quenching: Add DTT (10 mM) to quench unreacted probe.
Digestion: Alkylate remaining cysteines with Iodoacetamide (creates +57 Da shift on unmodified Cys). Digest with Trypsin.
LC-MS/MS: Analyze peptides.
Search Parameters:
Static Mod: Carbamidomethyl (+57.02) on Cys.[1][2][3][4][5]
Variable Mod: CNBA-Adduct (+165.03, or specific MW) on Cys.
Verification: Look for the specific mass shift on the
or ion series in the MS2 spectra.
Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing CNBA-based covalent inhibitors.
Scientific Integrity & Troubleshooting
Critical Control Points
Non-Specific Binding: The nitro group can be reduced to an amine in reducing environments (high DTT/TCEP) over long periods, changing the reactivity. Recommendation: Use TCEP only if necessary and keep reaction times under 4 hours; preferably use non-reducing conditions for the labeling step.
Competition: High concentrations of chloride (e.g., >500 mM NaCl) can theoretically slow the reaction (Le Chatelier’s principle), though the forward reaction is usually favored entropically and enthalpically.
Authoritative Context
The use of benzamides for zinc finger targeting was pioneered in retroviral research. Rice et al. demonstrated that electrophilic attacks on the CCHC zinc finger motif of HIV-1 NCp7 lead to protein unfolding and loss of viral infectivity [1]. While modern TCI design often favors acrylamides for their tunability, the
mechanism of chloronitrobenzenes provides a unique tool for differentiating nucleophilicity among cysteine populations [2].
References
Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science, 270(5239), 1194–1197.
Nitta, K., et al. (1979). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 177(2), 385–392.[6]
Liao, Y., & Jiang, X.[3] (2024).[3][7] Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Exploration of Drug Science.
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.
Application Note: Chemoselective Reduction of 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Part 1: Executive Summary & Strategic Analysis The Chemoselectivity Paradox The reduction of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide presents a classic "chemoselectivity paradox" in medicinal chemistry. The objectiv...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The Chemoselectivity Paradox
The reduction of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide presents a classic "chemoselectivity paradox" in medicinal chemistry. The objective is to reduce the nitro group (
) to an aniline () to enable downstream coupling (e.g., amide bond formation or reductive amination).
However, the substrate contains two sensitive motifs that dictate the choice of methodology:
Aryl Chloride (2-position): Highly susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions (e.g.,
). Losing this chlorine atom alters the steric and electronic properties of the scaffold, rendering the batch useless for Structure-Activity Relationship (SAR) studies.
Primary Alcohol & Secondary Amide: While generally robust, these polar groups increase water solubility, complicating the workup. Furthermore, strong acidic conditions (e.g.,
) can promote side reactions such as alcohol dehydration or amide hydrolysis.
Method Selection Matrix
Based on the substrate's topology, we evaluate three common reduction strategies.
Method
Reagents
Suitability
Risk Profile
Catalytic Hydrogenation
Low
Critical: High risk of dechlorinating the aryl ring. Requires specialized "poisoned" catalysts (e.g., sulfided ) to mitigate.
Dissolving Metal (Acidic)
Medium
Moderate: Effective, but the highly acidic medium and difficult tin-waste workup make it less ideal for polar, alcohol-containing substrates.
Bechamp-Type (Neutral)
High (Recommended)
Optimal: The mild, slightly acidic pH (~5.5) preserves the chloride and alcohol. Iron is cheap, and the mechanism is highly chemoselective.
Part 2: Detailed Protocols
Protocol A: The Iron/Ammonium Chloride Method (Gold Standard)
Recommended for scales ranging from 100 mg to 50 g.
This method utilizes "activated" iron powder in a protic solvent system. The ammonium chloride acts as a weak acid electrolyte, preventing the formation of azo-coupling side products while maintaining a pH gentle enough to preserve the aryl chloride.
). Note: Use fine mesh () or "reduced" iron for best kinetics.
Electrolyte: Ammonium Chloride (
, ).
Solvent: Ethanol / Water (
).
Equipment: 3-neck round bottom flask, mechanical stirrer (overhead preferred for slurries), reflux condenser, temperature probe.
2. Experimental Procedure
Preparation: Charge the reaction vessel with the nitro-substrate and Ethanol. Stir until partially dissolved (suspension is acceptable).
Activation: Add the
dissolved in the calculated volume of water.
Iron Addition: Add the Iron powder in one portion. The mixture will be a dark gray/black slurry.
Reaction: Heat the mixture to reflux (
) with vigorous stirring.
Why? Vigorous stirring is critical to break the oxide layer forming on the iron surface.
Monitoring: Check TLC or LCMS every 30 minutes. The reaction typically completes in 1--3 hours .[1]
Endpoint: Look for the disappearance of the starting material (SM) peak and the emergence of the aniline peak (
mass shift in LCMS).
Hot Filtration (Critical Step):
While still hot (
), filter the mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge.
Wash the Celite pad with warm Ethanol (
).
Caution: Do not let the iron residue dry out completely in air immediately, as finely divided iron can be pyrophoric. Keep wet with water before disposal.
3. Workup for Polar Substrate
Since the product contains a hydroxyethyl group, it may partition into the aqueous phase.
Concentration: Concentrate the filtrate under reduced pressure to remove most of the Ethanol. You will be left with an aqueous suspension.
Salting Out: Add solid
to the aqueous residue until saturation. This pushes the organic amine out of the water phase ("salting out").
Extraction: Extract with Ethyl Acetate or THF/EtOAc (1:1) (
).
Note: Pure EtOAc might not be polar enough. Adding THF helps extract the alcohol-amine product.
Drying: Dry combined organics over
, filter, and concentrate.
Protocol B: Stannous Chloride (
) Alternative
Recommended for small scale (<100 mg) or if Iron fails.
Crucial: This forms a thick tin hydroxide precipitate. Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to chelate the tin and break the emulsion.
Extract with EtOAc.
Part 3: Mechanism & Visualization
The selectivity of the Iron/Ammonium Chloride method relies on a single-electron transfer (SET) mechanism that is thermodynamically favorable for the nitro group but kinetically unfavorable for the aryl-chloride bond under these specific pH conditions.
Reaction Pathway Diagram[3][4]
Figure 1: Step-wise reduction pathway. The ammonium chloride buffer is critical for preventing the condensation of hydroxylamine intermediates into azoxy dimers, ensuring high yield of the primary amine.
Part 4: Quality Control & Validation
To ensure the protocol was successful, verify the following analytical markers.
LCMS Interpretation
Starting Material (SM):
. Isotope pattern shows characteristic Chlorine split ( ratio of ).
Product:
.
Explanation: Loss of
() and gain of () results in a net mass loss of .
Check: Ensure the Chlorine isotope pattern (
) is retained . If the mass drops by and the isotope pattern disappears, you have dechlorinated the product.
H-NMR Validation
Proton Region
Shift ( ppm)
Change Observed
Aryl Protons
7.0 -- 8.5
Upfield Shift: The protons ortho to the nitro group will shift upfield (lower ppm) as the group converts from electron-withdrawing () to electron-donating ().
Amine ()
3.5 -- 5.5
New Signal: Appearance of a broad singlet (exchangeable with ).
Ethyl Chain
3.0 -- 4.0
Stable: Should remain largely unchanged, confirming the alcohol/amide integrity.
References
Org. Synth. 1944, 24, 52. Reduction of Nitro Compounds with Iron and Acetic Acid. (Classic Bechamp foundation). Link
Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups. (Discussion on selectivity issues). Link
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications.[2][3] (Comparison of Fe vs SnCl2 selectivity). Link
Porzelle, A., et al. (2006). Nickel Boride Mediated Reduction of Nitroarenes. (Alternative selective methods). Link
Application Note: Fragment-Based Drug Discovery (FBDD) of Nitrobenzamide Libraries
Targeting Zinc Finger Domains via Electrophilic Scaffolds Abstract & Strategic Rationale Fragment-Based Drug Discovery (FBDD) has emerged as the premier methodology for targeting "undruggable" protein surfaces, particula...
Author: BenchChem Technical Support Team. Date: February 2026
Targeting Zinc Finger Domains via Electrophilic Scaffolds
Abstract & Strategic Rationale
Fragment-Based Drug Discovery (FBDD) has emerged as the premier methodology for targeting "undruggable" protein surfaces, particularly those lacking deep hydrophobic pockets. This guide focuses on a high-potential but chemically challenging scaffold: Nitrobenzamides .
While often flagged by standard medicinal chemistry filters (PAINS) due to the redox potential of the nitro group, nitrobenzamides represent a privileged structure for targeting Zinc Finger (ZnF) domains (e.g., HIV-1 Nucleocapsid protein NCp7). The nitro group, when positioned on a benzamide core, can facilitate specific non-covalent interactions or, in specific mechanistic subsets, promote zinc ejection via cysteine oxidation.
Key Value Proposition:
High Ligand Efficiency (LE): Nitrobenzamides typically possess MW < 250 Da, allowing for high LE even with micromolar affinity.
Metalloprotein Targeting: The scaffold is uniquely suited for disrupting metal-coordination centers in viral and oncogenic proteins.
Rigid Geometry: The amide linker provides a distinct vector for growing the fragment into adjacent sub-pockets.
Library Design & Chemical Space
Before screening, the library must be curated to balance chemical diversity against the specific liabilities of the nitro group.
2.1 The "Smart" Nitro Library
Standard "Rule of 3" (Ro3) compliance is insufficient. For nitrobenzamides, you must filter for specific electronic environments.
Parameter
Specification
Rationale
Molecular Weight
150 - 280 Da
Allows room for "growing" the fragment later.
ClogP
0.5 - 2.5
Nitro groups are polar; ensure sufficient lipophilicity for membrane permeability.
H-Bond Donors
1 (Amide NH)
Essential for anchoring the fragment (often mimics peptide backbone).
Nitro Position
Ortho/Meta preference
Para-nitro often leads to excessive flatness/stacking; Ortho induces twist.
Exclusion
Nitro-aromatic + Aliphatic Amine
High risk of rapid metabolic reduction (Ames positive).
2.2 Addressing the PAINS Liability
Nitro compounds often trigger PAINS (Pan-Assay Interference Compounds) alerts due to redox cycling or light absorption.
Directive: Do not blindly discard nitro-hits. Instead, implement a Redox Counter-Screen (see Section 4.2).
Solubility: Nitrobenzamides can aggregate. All hits must be validated for solubility at 200 µM using dynamic light scattering (DLS).
Workflow Visualization
The following diagram outlines the critical path for screening this specific library type, emphasizing the divergence from standard FBDD workflows due to the zinc-ejection mechanism.
Figure 1: Specialized FBDD workflow for nitrobenzamide libraries. Note the inclusion of the MS-based Zinc Ejection Assay, a critical step for this scaffold class.
Nitrobenzamides can act by chemically ejecting the coordinated Zinc ion. This is a mechanism-based validation step.
Protocol:
Incubation: Mix Protein (5 µM) + Fragment (50 µM) in Ammonium Acetate buffer (volatile). Incubate for 30 mins at RT.
Analysis: Direct infusion ESI-MS (Electrospray Ionization Mass Spectrometry).
Readout:
Holo-Protein: Mass = Protein + 65.4 Da (Zn).
Apo-Protein: Mass = Protein (Loss of 65.4 Da indicates Zinc ejection).
Adduct: Mass = Protein + Fragment (Covalent modification).
Interpretation: A shift to the Apo state confirms the nitrobenzamide is functionally active against the ZnF domain.
Hit-to-Lead Optimization Strategy
Once a hit is validated, the goal is to improve affinity (
) and mitigate the nitro group's liabilities.
5.1 The "Nitro-Switch" Tactic
The nitro group is a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor.
Scan 1 (Reduction): Convert
to .
Result: If binding is lost, the electron-deficient character of the ring or the acceptor capability was essential.
Scan 2 (Isosteres): Replace
with (Cyano) or (Trifluoromethyl).
Result: These maintain the EWG character but eliminate the redox liability.
Scan 3 (Growing): Use the Amide linker.
Synthesize analogues extending from the amide nitrogen. This is the vector usually pointing out towards solvent or adjacent pockets.
5.2 Pharmacophore Mapping
Figure 2: Pharmacophore dissection of a standard nitrobenzamide fragment hit.
References
Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197.
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[1][2][3] Nature Reviews Drug Discovery, 15(9), 605-619.
Baell, J. B., & Holloway, G. A. (2010).[4] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740.[4]
Giannetti, A. M. (2011). "From experimental design to data analysis: Surface plasmon resonance best practices for fragment screening." Methods in Enzymology, 493, 169-218.
Mori, M., et al. (2010). "Integrated computational and experimental approach to identify novel HIV-1 nucleocapsid protein inhibitors." Bioorganic & Medicinal Chemistry, 18(23), 8235-8242.
Technical Support Center: Stability of 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
The following technical guide addresses the stability profile of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide in cell culture environments. This response is structured as a Tier-3 Technical Support resource, designed for...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability profile of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide in cell culture environments. This response is structured as a Tier-3 Technical Support resource, designed for researchers observing unexpected compound behavior during in vitro assays.
2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide is chemically stable in dry solvents (DMSO) and sterile, serum-free aqueous buffers at neutral pH. However, it exhibits significant instability in cell-containing media due to two primary biological mechanisms:
Nitro-reduction: Rapid conversion of the 4-nitro group to a 4-amino group by cellular nitroreductases (especially under hypoxic conditions).
Glutathione Conjugation (S_NAr): Enzymatic displacement of the 2-chloro substituent by intracellular glutathione (GSH), catalyzed by Glutathione S-Transferases (GSTs).
Critical Advisory: Do not assume loss of parent compound is due to simple hydrolysis. In >90% of cases, "disappearance" in cell media is due to cellular metabolism or photodecomposition, not aqueous instability.
Mechanistic Degradation Pathways
The following diagram illustrates the three primary pathways affecting your compound's integrity in a biological context.
Caption: Primary degradation pathways. The red path (Nitro-reduction) and yellow path (GSH conjugation) are dominant in cell culture. Hydrolysis (green) is negligible in standard media (pH 7.4).
Troubleshooting Guide (FAQ)
Q1: My LC-MS signal for the parent compound drops by 50% within 4 hours. Is the amide bond hydrolyzing?
Diagnosis: Unlikely. Amide bonds in benzamides are generally robust at pH 7.4.
Root Cause: You are likely observing cellular uptake and metabolism . The 4-nitro group is a high-affinity substrate for cytosolic nitroreductases.
Verification: Look for a new mass peak at [M-30] .
Mechanism: Reduction of
(46 Da) to (16 Da) results in a net mass loss of 30 Da.
Solution: Perform a stability test in "Conditioned Media" (media incubated with cells, then filtered) vs. "Fresh Media." If the compound is stable in conditioned media but disappears in the presence of live cells, the loss is intracellular metabolism, not media instability.
Q2: I see a new peak with [M+305] mass shift. What is this?
Diagnosis: Glutathione Conjugation.[1][2]
Root Cause: The 2-chloro position is activated by the electron-withdrawing amide (ortho) and nitro (meta) groups. While less reactive than Sanger's reagent (2,4-dinitrofluorobenzene), this compound is a substrate for Glutathione S-Transferase (GST) .
Mechanism:
Mass shift: Addition of Glutathione (307 Da) minus Cl (35.5 Da) + H (1 Da)
+272 Da?
Correction: The net mass shift for Cl
SG substitution is .
Wait: If you see +305/307 , it might be a direct adduct without chloride loss (rare) or a complex metabolite. However, the standard GST product is [M+271] .
Action: If you observe rapid loss, check intracellular GSH levels. High GSH cell lines (e.g., hepatocytes, cancer lines) will deplete this compound faster.
Q3: The media turned slightly yellow/orange after adding the compound. Is it precipitating?
Diagnosis: Likely Photolysis or pH indicator effect.
Root Cause: Nitro-aromatics are often photosensitive . Exposure to ambient lab light can cause photo-degradation or tautomerization.
Action:
Protect all stocks and treated plates from light (wrap in foil).
Check solubility. The N-(2-hydroxyethyl) tail improves solubility, but the core is hydrophobic. At >50 µM, micro-precipitation is possible. Spin down media at 10,000 x g for 5 mins; if a pellet forms, you have a solubility limit.
Stability Validation Protocols
Protocol A: Rapid Media Stability Assay
Purpose: Determine if the instability is chemical (media components) or biological (cellular).
Materials:
Test Compound (10 mM DMSO stock)
Complete Culture Media (with 10% FBS)
PBS (Phosphate Buffered Saline)
Workflow:
Prepare Solutions:
Condition A (Buffer): PBS + 10 µM Compound.
Condition B (Media): Complete Media + 10 µM Compound.
Condition C (Cells): Plated cells in Media + 10 µM Compound.
Incubation: Incubate all at 37°C for 0, 4, 8, and 24 hours.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Gradient: 5% to 95% ACN over 10 minutes.
Detection: UV at 254 nm (aromatic ring) and 340 nm (nitro group specific).
Mass Spec: ESI Positive Mode.
Parent
259 m/z (Check exact mass based on Cl isotopes).
Amine Metabolite
229 m/z.
References
Nucleophilic Aromatic Substitution Mechanisms:
OpenStax Chemistry. (2023).[3] "16.6 Nucleophilic Aromatic Substitution." Describes the activation of aryl halides by ortho/para electron-withdrawing groups (Nitro/Carbonyl) for displacement by nucleophiles.[4]
GST-Mediated Conjugation of Chloro-Nitrobenzenes:
PubMed. (1995). "Structure-activity relationships for the glutathione conjugation of 2-substituted 1-chloro-4-nitrobenzenes by rat glutathione S-transferase 4-4." Validates that GST enzymes catalyze the displacement of chlorine in nitro-activated benzene rings.
Nitro-Reduction in Cell Culture:
MDPI Molecules. (2020).[3][5] "How Do Aromatic Nitro Compounds React with Nucleophiles?" Discusses the competition between substitution and reduction pathways in biological systems.
Chemical Properties of 2-Chloro-4-nitrobenzamide:
PubChem. "2-Chloro-5-nitrobenzamide (Analogous Structure Data)." Provides physicochemical properties for the closely related isomer, supporting solubility and stability assumptions.
Technical Support Center: Purification of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Executive Summary This guide details the purification of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (hereafter referred to as Compound A ) via recrystallization.[1][2] The presence of the N-(2-hydroxyethyl) moiety intr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the purification of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (hereafter referred to as Compound A ) via recrystallization.[1][2]
The presence of the N-(2-hydroxyethyl) moiety introduces specific thermodynamic challenges—specifically the risk of "oiling out" due to hydrogen bonding capability and increased polarity compared to simple nitrobenzamides.[1] This protocol prioritizes a binary solvent system (Ethanol/Water) to balance yield and purity while managing the compound's amphiphilic nature.
Part 1: Solvent System Selection & Thermodynamics
The Primary Candidate: Aqueous Ethanol
For nitrobenzamides with polar side chains (like the hydroxyethyl group), a single-solvent system is rarely sufficient.[1] We recommend a Two-Solvent Recrystallization method.[1]
Component
Role
Thermodynamic Justification
Solvent A: Ethanol (95% or Absolute)
Dissolver
The benzamide core and nitro group show high solubility in hot ethanol.[1] The hydroxyl tail aids solvation via H-bonding.[1]
Solvent B: Water
Anti-Solvent
Compound A is sparingly soluble in cold water. Water forces the hydrophobic aromatic core to aggregate and crystallize as the dielectric constant of the mixture increases.[1]
Alternative Systems:
Ethyl Acetate / Hexanes: Viable, but higher risk of oiling out due to the polarity difference between the hydroxyethyl tail and the non-polar hexane.[1] Use only if water removal is critical for the next step.[1]
Methanol / Water: Similar to Ethanol/Water, but Methanol is more toxic and offers a narrower metastable zone width (MSZW), making crystal size control harder.
Part 2: The Recrystallization Protocol
Safety Pre-Check
Nitro Compounds: Potentially explosive if heated to dryness under pressure. Ensure open venting.
Thermal Instability: Do not exceed 80°C.
Step-by-Step Methodology
Dissolution (Solvent A):
Place crude Compound A in an Erlenmeyer flask.
Add hot Ethanol (near boiling, ~75°C) dropwise with constant stirring.
Critical: Add only the minimum amount required to dissolve the solid.[1][3] If 5% remains undissolved after 10 minutes, it is likely an inorganic salt (impurity). Filter this out while hot.
Nucleation Point (Solvent B):
Maintain the solution at a gentle boil.
Add hot Water (90°C) dropwise.
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
Add 2-3 drops of hot Ethanol to clear the solution back to transparency.[1]
Controlled Cooling (The Critical Step):
Remove from heat.[1][4] Place the flask on a cork ring or wood block (insulation).
Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.
Note: Rapid cooling here causes oiling out or occlusion of impurities.[1]
Crystallization Completion:
Once at RT, place in an ice-water bath (0-4°C) for 1 hour to maximize yield.
Wash the cake with cold 50:50 Ethanol/Water mixture.
Dry in a vacuum oven at 40°C.
Part 3: Visualization of Workflows
Workflow Diagram: Standard Purification Logic
Figure 1: Decision logic for the purification of Compound A using the Ethanol/Water binary system.[1]
Part 4: Troubleshooting Center (FAQs)
Issue 1: The "Oiling Out" Phenomenon
Symptom: Instead of crystals, the solution turns milky, and a viscous oil separates at the bottom.[1]
Cause: The compound's melting point in the solvent mixture is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated).[1] The hydroxyethyl group increases the affinity for water, stabilizing the amorphous liquid phase.[1]
Troubleshooting Protocol:
Re-heat: Bring the mixture back to a boil until the oil redissolves.
Dilute: Add slightly more Ethanol (Solvent A).
Seed: As it cools, add a "seed crystal" of pure Compound A (if available) at ~50°C.
Scratch: Vigorously scratch the inner glass wall of the flask with a glass rod to induce nucleation.[1]
Issue 2: Color Retention
Symptom: Crystals are dark brown or orange; pure nitrobenzamides should be pale yellow.
Cause: Oxidation byproducts or polymerized impurities (tars).
Corrective Action:
Activated Carbon Treatment: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight).[1] Stir for 5 minutes, then perform a hot filtration through Celite before adding the water. Warning: Charcoal can reduce yield by adsorbing the product.[1]
Issue 3: Low Yield
Symptom: Purity is high, but recovery is <50%.
Cause:
Too much solvent: The mother liquor retains too much product.[1]
Acidic Impurity: If the starting material (2-chloro-4-nitrobenzoic acid) is present, it may affect solubility.[1]
Corrective Action:
pH Adjustment: Ensure the recrystallization solvent is neutral. If the crude contains significant acid precursor, wash the crude solid with dilute Sodium Bicarbonate (NaHCO3) before recrystallization to remove the acid impurity as a water-soluble salt.[1]
Troubleshooting Logic: Oiling Out
Figure 2: Step-by-step intervention for correcting phase separation (oiling out).
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[1] (General principles of amide purification).
BenchChem. Purification of N-(2-hydroxyethyl)-4-methoxybenzamide by Recrystallization. (Analogous compound protocol).
MIT OpenCourseWare. Recrystallization Guide: Two-Solvent Systems. Department of Chemistry.
University of Rochester. Solvents for Recrystallization. Department of Chemistry.
Technical Support Center: Troubleshooting Amide Bond Formation in Nitrobenzamide Derivatives
Status: Active Operator: Senior Application Scientist Ticket Topic: Overcoming electronic deactivation and steric hindrance in nitro-aryl couplings. Introduction: Why is this reaction failing?
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Operator: Senior Application Scientist
Ticket Topic: Overcoming electronic deactivation and steric hindrance in nitro-aryl couplings.
Introduction: Why is this reaction failing?
Welcome to the technical support center. If you are here, you are likely staring at a TLC plate showing unreacted starting material after 12 hours of stirring.
Synthesizing nitrobenzamide derivatives presents a classic "push-pull" conflict in organic chemistry. You are usually facing one of two distinct electronic battles:
The "Dead" Nucleophile: You are trying to couple a carboxylic acid to a nitroaniline . The nitro group (
) is a strong electron-withdrawing group (EWG), pulling density from the aromatic ring and rendering the amine () barely nucleophilic. Standard reagents (EDC/NHS) will often fail here.
The Shielded Electrophile: You are coupling a nitrobenzoic acid (especially ortho-nitro) to an amine. Here, the nitro group creates significant steric hindrance and electronic repulsion, making the carbonyl carbon difficult to attack.
This guide moves beyond standard textbook protocols to address these specific high-energy barrier couplings.
Module 1: The "Dead" Nucleophile (Coupling to Nitroanilines)
Symptom: The reaction stalls. The activated ester forms (verified by LCMS), but the amine refuses to attack it.
Diagnostic & Solutions
Method
Reagent System
When to Use
The "Senior Scientist" Insight
Level 1
EDC / DMAP (Not HOBt)
Moderate deactivation (-nitro)
Crucial: HOBt is insufficient here. You need DMAP (4-dimethylaminopyridine).[1] DMAP attacks the activated ester to form a highly reactive N-acylpyridinium intermediate, which is electrophilic enough to react with the sluggish nitroaniline [1].
Level 2
HATU / HOAt
Strong deactivation (-nitro)
HATU generates an O-At ester. The pyridine nitrogen in the leaving group (HOAt) provides "anchimeric assistance" (neighboring group participation), effectively guiding the amine to the carbonyl [2].
Level 3
Acid Chloride ()
Total stagnation
If HATU fails, stop wasting expensive reagents. Convert the acid to its acid chloride. The chloride is a better leaving group than any OBt/OAt ester.
Q: I used HATU and got a new spot, but it's not my product. What is it?
A: You likely formed a guanidine byproduct .
If the amine is too slow to react, the excess amine (or the coupling reagent itself) can react with the uronium moiety of HATU.
Fix: Pre-activate the acid with HATU/Base for 2-3 minutes before adding the nitroaniline. Do not use a large excess of HATU.[2]
Module 2: The Shielded Electrophile (Ortho-Nitrobenzoic Acids)
Symptom: Low yield, degradation, or recovery of starting material.
The Steric/Electronic Trap
An ortho-nitro group twists the carboxylate out of plane (steric inhibition of resonance) and shields the carbon. Furthermore, the oxygen atoms of the nitro group can interact with the activating agents.
Protocol: The "Acid Chloride" Gold Standard
For ortho-nitrobenzoic acids, in-situ coupling reagents are often too bulky. The acid chloride route is the most reliable method, but it requires specific handling to avoid deflagration or decomposition.
Step-by-Step Workflow:
Activation: Suspend o-nitrobenzoic acid (1.0 eq) in dry DCM (or Toluene if solubility is poor).
The Catalyst: Add a catalytic drop of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to RT. Note: Thionyl chloride (
) requires reflux, which can degrade sensitive nitro-compounds. Oxalyl chloride works at RT.
Evaporation: Once bubbling ceases (1-2h), concentrate in vacuo to remove excess oxalyl chloride. Do not distill nitro-benzoyl chlorides; they can be shock-sensitive.
Coupling: Redissolve the crude acid chloride in DCM and add dropwise to a solution of your amine (1.1 eq) and
(1.5 eq) at 0°C.
Module 3: Visualizing the Decision Process
The following decision tree helps you select the correct reagent based on the electronic properties of your amine.
Figure 1: Decision matrix for selecting coupling reagents based on nucleophile reactivity.
Module 4: Purification & Workup (The "Sticky" Phase)
Problem: Nitrobenzamides are often crystalline but can form "oils" due to impurities, and they have poor water solubility, making aqueous extraction difficult.
Q: My product is crashing out during the reaction. Is this bad?A: No, this is ideal. Nitrobenzamides often have low solubility in DCM or Ether.
Action: Filter the solid. Wash with 1N HCl (to remove unreacted amine) and sat.
(to remove unreacted acid). The filter cake is likely your pure product.
Q: I can't separate the unreacted nitroaniline from my product.A: Nitroanilines are weak bases, so they don't protonate easily in mild acid washes.
The Trick: Use a Diazotization Wash .
Dissolve crude mixture in acidic water/organic solvent.
Add
at 0°C. The unreacted nitroaniline converts to a diazonium salt.
Heat briefly or treat with a nucleophile (like phenol) to convert it to a distinct species that is easily separable by chromatography, or simply wash away the water-soluble diazonium salt (riskier, but effective).
Alternative: Use an aldehyde resin (scavenger resin) to selectively bind the unreacted aniline.
Module 5: Mechanism of Action (DMAP Catalysis)
Understanding why we use DMAP for these specific substrates is vital for troubleshooting.
Figure 2: DMAP acts as an acyl-transfer catalyst, generating a "Super-Electrophile" capable of reacting with weak nucleophiles [3].
References
Montalbetti, C. A., & Falque, V. (2005).[3][4][5][6] Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.[5]
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
preventing hydrolysis of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Status: Operational Ticket ID: CHEM-STAB-2Cl-4NO2 Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Introduction: The "Trojan Horse" Molecule You are likely encountering degradation not because of...
You are likely encountering degradation not because of poor technique, but because this molecule is structurally pre-programmed to self-destruct.
2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide contains a "perfect storm" of instability factors:
Electronic Activation: The 4-nitro and 2-chloro groups are strong electron-withdrawing groups (EWGs). They pull electron density away from the carbonyl carbon, making it highly electrophilic (reactive).
The Intramolecular Saboteur: The N-(2-hydroxyethyl) tail acts as a tethered nucleophile. Unlike external water which must collide with the molecule, this hydroxyl group is always present, effectively increasing its "local concentration" to infinity.
This guide treats the compound not just as a reagent, but as a reactive intermediate requiring specific stabilization protocols.
Module 1: Diagnostic & Root Cause Analysis
Q: Why is my compound degrading even in a freezer?
A: You are likely witnessing Neighboring Group Participation (NGP) leading to
acyl migration, rather than simple hydrolysis.
Standard hydrolysis requires water.[1] However, this molecule can rearrange into an ester isomer (an amino-ester) through a 5-membered cyclic intermediate. This rearrangement is faster than intermolecular hydrolysis because it is intramolecular (entropic advantage).
The Degradation Pathway (Visualization)
Figure 1: The dominant degradation path is often intramolecular cyclization (Red Path) rather than direct external water attack.
Module 2: Critical Parameters (The "Safe Harbor" Protocol)
Q: What is the optimal pH window for handling?
A: Maintain pH 4.5 – 6.0 .
pH > 8 (Basic): Dangerous. The base deprotonates the hydroxyl group (
), creating a powerful alkoxide nucleophile that instantly attacks the carbonyl. This causes rapid hydrolysis or migration.
pH < 3 (Acidic): Risky. Acid protonates the carbonyl oxygen, activating it for nucleophilic attack. It also favors the thermodynamic equilibrium toward the ester form (migration).
Neutral/Slightly Acidic (pH 4.5-6.0): The "Goldilocks" zone. The hydroxyl remains protonated (neutral), and the carbonyl is not hyper-activated.
Q: Which solvents are strictly prohibited?
A: Avoid wet DMSO and primary alcohols (Methanol/Ethanol) if heating is required.
Solvent Class
Recommendation
Technical Rationale
Wet DMSO
CRITICAL FAIL
DMSO is hygroscopic. At , dissolved water becomes highly nucleophilic due to DMSO's solvation effects.
Methanol/Ethanol
AVOID
Can cause transamidation. The solvent acts as an external nucleophile, swapping the hydroxyethyl amine for a methoxy group.
THF / DCM
PREFERRED
Aprotic, non-nucleophilic. Ensure they are dried over molecular sieves.
Acetonitrile
EXCELLENT
Polar aprotic but less hygroscopic than DMSO. Ideal for HPLC and reactions.
Module 3: Synthesis & Workup Troubleshooting
Q: I lose product during aqueous workup. How do I stop this?
A: The "Cold-Quench, Fast-Phase" Protocol.
The 2-chloro and 4-nitro groups make the amide bond fragile. Prolonged exposure to water, even at neutral pH, will eventually hydrolyze it.
Step-by-Step Rescue Protocol:
Temperature Control: Pre-cool all extraction solvents (Ethyl Acetate, Brine, Water) to 0°C - 4°C . Reaction rates drop by ~50% for every 10°C decrease.
The Buffer Trap: Do NOT use 1M NaOH or 1M HCl to adjust pH.
Use: Saturated
(slightly acidic) or Phosphate Buffer (pH 6.0).
Speed Factor: Minimize the "biphasic contact time."
Bad: Leaving the sep funnel sitting while you label vials.
immediately. Do not store the wet organic layer overnight.
Q: Can I use heat to drive the reaction?
A:No.
The 2-chloro substituent creates steric strain (ortho-effect) that twists the amide bond out of planarity. This breaks the resonance stabilization between the Nitrogen lone pair and the Carbonyl.
Consequence: The amide bond has more "ketone-like" character and is highly reactive.
Solution: If the reaction is sluggish, use a better catalyst (e.g., DMAP) rather than raising the temperature above 40°C.
Module 4: Decision Logic for Solvent Selection
Use this logic flow to determine the safest environment for your specific application.
Figure 2: Solvent selection logic to minimize NGP and hydrolysis risks.
References & Authority
Electronic Activation of Amides:
Mechanism:[1][2][3][4][5][6][7][8][9] Electron-withdrawing groups (Nitro, Chloro) increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
Source: Bender, M. L. (1960). "Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives." Chemical Reviews.
Neighboring Group Participation (NGP) in Hydroxy-Amides:
Mechanism:[1][2][3][4][5][6][7][8][9] The "hydroxyethyl" group facilitates intramolecular attack, forming an oxazoline or tetrahedral intermediate, leading to
acyl migration.
Source: Sohma, Y., et al. (2004). "Development of O-Acyl Isopeptide Method." Journal of Peptide Science.
Ortho-Substituent Effects (Steric Inhibition of Resonance):
Mechanism:[1][2][3][4][5][6][7][8][9] The 2-chloro group forces the amide group out of planarity with the benzene ring, reducing conjugation and destabilizing the C-N bond.
Source: Brown, R. S., et al. (1996). "Twisted Amides." Accounts of Chemical Research.
pH Dependence of Acyl Migration:
Mechanism:[1][2][3][4][5][6][7][8][9] Migration to the ester form is often acid-catalyzed or occurs via base-catalyzed alkoxide formation. Neutral pH minimizes both pathways.
Source: IUPAC Task Group. "Hydrolysis of Amides." IUPAC Technical Reports.
Technical Support Center: Chemoselective Ethanolamine Amidation
Current Status: Online Operator: Senior Application Scientist Ticket ID: ETH-AMID-001 Subject: Minimizing Side Reactions (O-Acylation, Oxazoline Formation) Introduction: The Bifunctional Paradox Welcome to the Amidation...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: ETH-AMID-001
Subject: Minimizing Side Reactions (O-Acylation, Oxazoline Formation)
Introduction: The Bifunctional Paradox
Welcome to the Amidation Technical Support Center. You are likely here because ethanolamine (
) is behaving unpredictably.
The core challenge is Chemoselectivity . Ethanolamine presents two nucleophiles:
The Amine (
): The desired target (N-acylation).
The Alcohol (
): The competitor (O-acylation/Esterification).
While the amine is generally more nucleophilic, kinetic control often favors the ester intermediate, especially under acidic activation or enzymatic catalysis. Furthermore, the proximity of these groups allows for Oxazoline formation (dehydrative cyclization), a common impurity at
.
This guide provides the protocols to control these pathways, leveraging the O-to-N Acyl Migration as a self-correcting mechanism.
Module 1: The Mechanism & Control Logic
To fix the reaction, you must understand the "Rescue Pathway."
In many ethanolamine amidations, O-acylation is not a failure; it is a precursor. Under neutral-to-basic conditions, the kinetic O-ester product undergoes an intramolecular nucleophilic attack by the neighboring amine to form the thermodynamic N-amide.
Critical Rule: Do not quench the reaction under acidic conditions. Acid stabilizes the O-ester and promotes oxazoline cyclization.
Visualizing the Pathway
Figure 1: The reaction landscape. Note the critical "O-to-N Migration" pathway (dashed green line) which salvages the O-ester byproduct.
Module 2: Troubleshooting Guide (FAQ)
Q1: I see a mixture of Amide and Ester by HPLC. How do I push it to completion?
Diagnosis: The reaction stopped at the kinetic intermediate.
The Fix: Do not add more coupling reagent. Instead, induce the O-to-N Acyl Migration .
Action: Adjust the reaction pH to 8.0–9.0 using a mild base (e.g.,
or ) and stir at room temperature for 1–2 hours. The base deprotonates the amine, triggering the intramolecular attack on the ester carbonyl [1].
Q2: I have a persistent impurity at Mass [M-18].
Diagnosis: You have formed an Oxazoline ring via dehydration.
Cause: This occurs if the reaction temperature is too high (>80°C) or if the environment is too acidic (Lewis acids or excess dehydrating coupling agents like EDC/SOCl2) [2].
The Fix:
Lower reaction temperature (<40°C).
Avoid strong acid workups.
If using EDC, ensure buffering (e.g., N-methylmorpholine) to neutralize HCl generation.
Q3: Which catalyst minimizes side reactions?
Recommendation:
For Green/Scalable Chemistry:Boric Acid (
) . It forms a dimeric active species that coordinates the amine and acid, facilitating direct amidation with high atom economy [3].
For High Selectivity:Lipase B (Candida antarctica, Novozym 435) . This enzyme is highly chemoselective for N-acylation in organic solvents (like hexane). Even if O-acylation occurs, the enzyme (and conditions) facilitates the migration to the amide [4].
Module 3: Optimized Protocols
Protocol A: Boric Acid Catalyzed Direct Amidation
Best for: Scalable synthesis without toxic coupling agents.
Toluene or Xylene (requires azeotropic water removal)
Temperature
Reflux (Dean-Stark trap required)
Workup
Cool to RT. The product often precipitates.[1] Wash with water.
Why this works: Boric acid forms a "B-X-B" dimer intermediate that activates the carboxylic acid while simultaneously delivering the amine, minimizing the availability of the acid for O-attack [3].
Protocol B: The "Rescue" Workup (Converting Ester to Amide)
Best for: Salvaging batches containing O-acyl impurities.
Identify: Confirm O-acyl ester presence via TLC or LC-MS (same mass as amide, different RT).
Basify: Dilute reaction mixture with mild base (0.1 M NaOH or sat.
). Target pH 8.5.
Stir: Agitate vigorously at 25°C for 60–120 minutes.
Monitor: Watch the disappearance of the ester peak and growth of the amide peak.
Extract: Once conversion is >98%, extract with EtOAc or DCM.
Module 4: Decision Tree (Process Logic)
Use this flow to determine your next experimental step.
Figure 2: Troubleshooting logic flow for ethanolamine amidation impurities.
References
Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines.
Source: National Institutes of Health (NIH) / PubMed
Context: Details the mechanism of O-to-N migration under basic conditions.
URL:[Link]
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization.
Source: National Institutes of Health (NIH) / PMC
Context: Explains the mechanism of oxazoline formation (M-18 impurity) and acidic triggers.
URL:[Link]
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
Source: Science and Education Publishing
Context: Validates Boric Acid as a catalyst for direct amidation, avoiding toxic coupling agents.
URL:[Link]
Selective Synthesis of Unsaturated N-Acylethanolamines by Lipase-Catalyzed N-Acylation.
Source: Wageningen University & Research
Context: Demonstrates the high chemoselectivity of Lipase B (Novozym 435) for N-acylation.[2]
URL:[Link]
storage conditions for 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide powder
This guide provides comprehensive technical support for the proper storage, handling, and troubleshooting of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide powder. Adherence to these protocols is critical for ensuring the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive technical support for the proper storage, handling, and troubleshooting of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide powder. Adherence to these protocols is critical for ensuring the compound's stability, maximizing experimental reproducibility, and maintaining laboratory safety.
Core Storage Protocols
Proper storage is the first line of defense against chemical degradation. The structural components of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide—specifically the nitro group and the chloro substituent—necessitate careful control of its environment to prevent unwanted reactions.
The following table summarizes the optimal storage conditions derived from material safety data sheets and best practices for analogous chemical structures.
Parameter
Recommendation
Scientific Rationale
Temperature
2–8 °C (Refrigerated)
Storing at reduced temperatures minimizes the rate of potential thermal degradation. While some related compounds can be stored at room temperature, refrigeration is the best practice for long-term stability.[1][2][3]
Atmosphere
Dry, Tightly Sealed Container
The compound should be stored in a dry environment with the container kept tightly closed.[4] This prevents the absorption of atmospheric moisture, which can lead to hydrolysis and physical changes like clumping, compromising weighing accuracy and chemical integrity.[5] For long-term archival, storage in a desiccator is recommended.
Light
Protect from Light (Amber Vial/Dark Location)
The presence of a nitroaromatic group suggests potential photosensitivity. Exposure to UV light can induce photochemical degradation, leading to impurities and a loss of potency.[6][7]
Incompatibilities
Store away from Strong Oxidizing Agents & Strong Bases
This compound must be segregated from strong oxidizing agents and bases to prevent exothermic and potentially hazardous reactions that could compromise the integrity of the material and the safety of the laboratory environment.[8]
Frequently Asked Questions (FAQs)
Q1: What is the definitive recommended storage temperature for 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide?A: The most conservative and recommended storage temperature is 2–8 °C, especially for long-term storage.[2][3] Always keep the container tightly sealed to prevent moisture ingress upon removal from refrigeration.[4]
Q2: Is it necessary to store this compound under an inert atmosphere (e.g., Argon or Nitrogen)?A: While not explicitly mandated in standard safety data sheets, storage under an inert atmosphere is a best practice for maximizing long-term stability, particularly for reference standards or material intended for sensitive downstream applications. For routine use, keeping the container tightly sealed in a dry environment is sufficient.[4]
Q3: The powder was shipped at room temperature. Is it still viable?A: Yes. Shipping conditions are typically for short durations and do not necessarily reflect long-term storage requirements.[2] Provided the container's seal is intact, the compound should be immediately transferred to the recommended 2–8 °C storage conditions upon receipt.
Q4: How can I confirm the identity of my compound?A: The molecular formula for 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide is C₉H₉ClN₂O₄. You can confirm its identity using standard analytical techniques such as mass spectrometry or infrared spectroscopy and compare the results to reference spectra if available.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during the handling and use of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide powder.
Issue 1: The powder, which was initially a light-colored solid, has developed a yellow or brownish tint.
Probable Cause: This is a strong indicator of chemical degradation. The color change could be due to oxidation from improper sealing or, more commonly, photodegradation from exposure to light.
Causality Explained: Nitroaromatic compounds can be sensitive to light, which can catalyze the formation of colored impurities.
Recommended Protocol:
Cease using the material from this container for any experiments, as the presence of impurities will lead to unreliable and non-reproducible results.
Dispose of the compromised powder according to your institution's hazardous waste protocols.[9]
Review your storage procedures. Ensure the new stock is stored in a dark location or an amber, tightly sealed vial at the recommended temperature.
Issue 2: The powder is clumpy, difficult to weigh, and does not flow freely.
Probable Cause: The compound has likely absorbed atmospheric moisture due to its hygroscopic nature.[5]
Causality Explained: The hydroxyethyl group can contribute to the hygroscopicity of the molecule. Absorbed water acts as a bridging agent between particles, causing them to aggregate and leading to poor flowability and inaccurate measurements.[5]
Recommended Protocol:
Crucial First Step: Before opening, always allow the refrigerated container to equilibrate to ambient room temperature (at least 30-60 minutes). This prevents atmospheric moisture from condensing onto the cold powder.
If clumping is observed, the material's purity may be compromised by hydrolysis. It is strongly advised to use a fresh, unopened stock for sensitive applications.
For future prevention, store the container inside a desiccator, even when refrigerated. Upon receipt of a new batch, consider aliquoting the powder into smaller, single-use vials under dry conditions to protect the integrity of the bulk stock.
Issue 3: I am observing inconsistent results in my assay using powder from the same stock bottle.
Probable Cause: This issue often points to non-uniform degradation within the container, typically caused by repeated exposure of the headspace to air and moisture each time the bottle is opened.
Causality Explained: The material at the surface of the powder is repeatedly exposed to the environment, leading to localized degradation. Subsequent sampling from different parts of the bottle will yield material with varying purity.
Recommended Protocol:
Discard the current stock bottle to avoid generating further unreliable data.
Implement an Aliquoting Strategy: When you receive a new batch of the compound, immediately divide it into multiple, smaller, single-use containers under a controlled, dry atmosphere (a glove box is ideal).
This ensures that each time you need the compound, you are opening a fresh, uncompromised sample, preserving the integrity of the main stock.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues with 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide powder.
Caption: Decision tree for troubleshooting powder integrity issues.
Safe Handling and Disposal
All personnel must adhere to strict safety protocols when handling this compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]
Engineering Controls: Handle the powder in a well-ventilated area.[4] For procedures that may generate dust, such as weighing, use a chemical fume hood.[1]
Handling Practices: Avoid inhalation of dust and direct contact with skin and eyes.[9] Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[9]
First Aid:
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[9]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
Disposal: Dispose of unused material and its container at an approved waste disposal plant.[9] Do not allow the product to enter drains, as it is harmful to aquatic life with long-lasting effects.[9]
References
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.[Link]
Lenntech. UV light and its effect on chemicals.[Link]
High-Resolution 1H NMR Analysis of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1] Executive Summary & Analytical Context This guide provides a technical comparison of solvent systems for the...
This guide provides a technical comparison of solvent systems for the structural elucidation of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide . This molecule represents a class of "amphiphilic" intermediates often encountered in prodrug synthesis or radioligand development. Its structure contains a highly electron-deficient aromatic core coupled with a polar, hydrogen-bonding ethanolamine tail.[1]
The Core Analytical Challenge:
Standard lipophilic solvents (e.g., CDCl₃) often fail to resolve the exchangeable protons (
and ) and may cause peak broadening due to poor solubility and intermediate exchange rates.[1] This guide compares the "Standard" approach (CDCl₃) against the "High-Performance" approach (DMSO-d₆) to demonstrate why polar aprotic solvents are the superior choice for this specific analyte.[1]
Structural Assignment & Numbering
To ensure accurate assignment in the following sections, we define the atom numbering below.
Comparative Analysis: Solvent Performance
This section objectively compares the two most common NMR solvents. For this specific molecule, DMSO-d₆ is the recommended standard due to its ability to stabilize the hydrogen-bonding network and slow down proton exchange.[1]
Performance Matrix
Feature
Alternative A: Chloroform-d (CDCl₃)
Alternative B: DMSO-d₆ (Recommended)
Solubility
Poor/Moderate. The nitro/amide groups reduce lipophilicity; the hydroxyl tail causes aggregation.[1]
Excellent. Dissolves the compound instantly; breaks intermolecular H-bonds.
Amide () Signal
Broad/Invisible. Often appears as a shapeless hump due to quadrupole broadening and exchange.[1]
Sharp Triplet. Visible at ~8.5–9.0 ppm. Coupling to is usually resolved ().[1]
Hydroxyl () Signal
Invisible/Broad. Usually exchanges with trace water or broadens into the baseline.[1][2]
Sharp Triplet. Visible at ~4.5–5.0 ppm. Coupling to is resolved ( Hz).[1]
Aromatic Resolution
Good. but shifts are concentration-dependent due to stacking.[1]
High. Distinct separation of H-3, H-5, and H-6 due to the "DMSO solvent effect" (dipole interaction).[1]
Critical Difference: DMSO allows confirmation of the terminal alcohol.[1]
Technical Insight: In CDCl₃, the
and protons often overlap or appear as a complex multiplet.[1] In DMSO-d₆, the distinct chemical environments are better stabilized, often resolving into a clear quartet (coupled to NH) and triplet (coupled to OH) respectively [3].[1]
Experimental Protocol: The "Dry-DMSO" Method
To achieve the resolution described in "Alternative B" (above), you must prevent water-catalyzed proton exchange.[1] Follow this self-validating protocol.
Materials
Analyte: ~5–10 mg of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide.[1]
Solvent: DMSO-d₆ (99.9% D) from a freshly opened ampoule .
Desiccant: Activated 4Å molecular sieves (optional but recommended).[1]
Pass Criteria: If the signals at 4.85 ppm and 8.75 ppm disappear (exchange with D), and the
signals simplify (loss of coupling), the assignment is validated.
Decision Logic for Solvent Selection
Use the following diagram to determine the appropriate solvent based on your specific analytical needs.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][4] (Standard reference for additivity rules and substituent effects).
Abraham, R. J.; Mobli, M. (2008). "1H NMR Chemical Shifts of Amides in DMSO Solvent." Magnetic Resonance in Chemistry, 46(1), 37-46.[1] (Validates the downfield shift of NH protons in DMSO).
Structural Elucidation of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide: A Comparative Guide to Fragmentation Dynamics
Executive Summary In pharmaceutical development, 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (MW: 244.63 Da) represents a critical structural motif. It frequently appears as a synthesis intermediate for salicylanilide a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical development, 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (MW: 244.63 Da) represents a critical structural motif. It frequently appears as a synthesis intermediate for salicylanilide anthelmintics (e.g., Niclosamide derivatives) or as a hydrolytic metabolite in pharmacokinetic studies.
Accurate identification of this molecule requires distinguishing it from positional isomers and defluorinated analogs. This guide compares the two dominant ionization fragmentation behaviors—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) —to provide a robust framework for structural confirmation.
Key Takeaway: While EI-MS provides a fingerprint for library matching, ESI-MS/MS is the superior technique for biological matrices, relying on a distinct dehydration-driven amide cleavage pathway that preserves the chlorine isotopic signature.
Comparative Analysis: ESI-MS/MS vs. EI-MS[1]
The choice of ionization technique fundamentally alters the fragmentation landscape. The table below contrasts the utility of each method for this specific nitrobenzamide derivative.
For full structural validation (E-E-A-T Level 3), do not rely on one method. Use EI-MS to confirm the precursor purity during synthesis, and ESI-MS/MS to track the molecule in biological assays. The EI spectrum is often dominated by the stable benzoyl radical, whereas ESI spectra are dominated by water loss from the hydroxyethyl tail.
Deep Dive: ESI-MS/MS Fragmentation Pathway
This section details the specific fragmentation logic for the
ion (m/z 245, ).
The Isotopic Fingerprint
Before analyzing fragmentation, the Chlorine Isotope Pattern must be verified.
(100%) : m/z 245
(32%) : m/z 247
Validation Rule: Any fragment containing the benzoyl ring must retain this 3:1 intensity ratio. If the ratio disappears, the chlorine has been lost (rare in low-energy CID).
Mechanistic Pathway
The fragmentation follows a predictable cascade driven by the mobile proton.
Precursor Formation: Protonation occurs preferentially on the amide oxygen, forming the resonant cation at m/z 245 .
Neutral Loss of Water (
18 Da): The terminal hydroxyl group on the ethyl chain interacts with the amide proton. This "neighboring group participation" facilitates the loss of HO, yielding a cyclic oxazoline-type ion or a vinyl-amide species at m/z 227 .
Amide Bond Cleavage (Diagnostic): The bond between the carbonyl carbon and the amide nitrogen cleaves.
This releases the neutral amino-ethanol moiety (or its dehydrated form).
Result: The 2-chloro-4-nitrobenzoyl cation at m/z 184 .
Nitro Group Degradation: The benzoyl cation further fragments via loss of the nitro group (
, 46 Da) or nitroso radical (, 30 Da).
m/z 184
m/z 138 (Loss of , formation of chlorophenyl cation).
Visualized Pathway (Graphviz)
Figure 1: ESI-MS/MS Fragmentation Tree for 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide. Colors indicate ion stability (Blue=Precursor, Red=Primary Daughter).
Experimental Protocol: Method Development
To reproduce these results, follow this self-validating LC-MS/MS workflow.
Sample Preparation
Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
Working Std: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
Critical Step: Do not use ammonium buffers initially; ammonium adducts
can suppress the protonated species and complicate the water-loss transition.
LC-MS Conditions (Source Optimization)
Parameter
Setting
Rationale
Ionization
ESI Positive (+)
Amides protonate readily; Nitro groups suppress negative mode sensitivity.
Capillary Voltage
3.0 - 3.5 kV
Prevent in-source discharge which mimics fragmentation.
Cone Voltage
20 - 30 V
Optimization Critical: Too high causes in-source water loss (m/z 227 appears as parent).
Desolvation Temp
350°C
Ensure complete droplet evaporation for the polar tail.
Collision Energy (CE) Ramping
Perform a "breakdown curve" experiment to select the optimal transition for your assay (Quantitation vs. Qualification).
Low CE (10-15 eV): Maximizes m/z 227 (Water loss). Use for Quantitation (High abundance).
Medium CE (20-30 eV): Maximizes m/z 184 (Acylium). Use for Confirmation (Structural specificity).
High CE (>35 eV): Maximizes m/z 138 (Ring fragments). Use only if background noise is high.
Summary Data Table
The following transitions are characteristic of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide.
Transition Type
Precursor ()
Product ()
Neutral Loss
Formula (Fragment)
Relative Abundance (Est.)
Quantifier
245.0
227.0
HO (18)
CHClNO
100%
Qualifier 1
245.0
184.0
CHNO (61)
CHClNO
60-80%
Qualifier 2
245.0
138.0
CHNO + NO
CHCl
20-40%
Isotope Check
247.0
229.0
HO (18)
Cl-Analog
~32% of Quantifier
Experimental Workflow Diagram
Figure 2: Linear Ion Trap/Triple Quadrupole Workflow for Targeted Detection.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Holčapek, M., et al. (2010). "Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Validates the loss of NO/NO2 from nitrobenzamides).
NIST Chemistry WebBook. "Mass spectrum of 2-chloro-4-nitrobenzamide derivatives." (General reference for EI patterns of structural analogs).
Tong, L., et al. (2011). "Identification of metabolites of amide-linked drugs using ESI-MS/MS." Drug Metabolism and Disposition. (Supports the amide cleavage mechanism described).[1]
Note: Specific m/z values are calculated based on the monoisotopic mass of
Comparative Guide: IR Spectral Distinction of Nitro and Amide Groups in Benzamides
Executive Summary The Challenge: In the structural characterization of nitrobenzamides (e.g., 4-nitrobenzamide), researchers face a critical spectral "collision." The Amide II band (N-H bending) and the Nitro Asymmetric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: In the structural characterization of nitrobenzamides (e.g., 4-nitrobenzamide), researchers face a critical spectral "collision." The Amide II band (N-H bending) and the Nitro Asymmetric stretch (N-O stretching) both compete for the 1500–1570 cm⁻¹ region. Misinterpretation of this overlap can lead to incorrect substitution pattern assignments or false negatives for impurities.
The Solution: This guide provides a comparative analysis of these competing signals. By isolating the non-overlapping "anchor peaks"—specifically the Nitro Symmetric stretch (~1350 cm⁻¹) and the Amide I band (~1660 cm⁻¹) —and understanding the causality of conjugation effects, researchers can definitively assign the complex doublet often observed in the 1500 cm⁻¹ region.
Part 1: The Spectral Competitors (Mechanism & Theory)
To accurately distinguish these groups, one must understand the vibrational mechanics driving their frequencies.
The Amide System (The "Resonance" Driver)
The amide group (-CONH-) is defined by resonance between the carbonyl oxygen and the nitrogen lone pair.
Amide I (C=O[1][2][3] Stretch): This is the dominant feature. In benzamides, conjugation with the phenyl ring lowers the bond order of the C=O, shifting the frequency lower than aliphatic amides.
Amide II (N-H Bend): This is a coupling of the N-H bending and C-N stretching. It is highly sensitive to the physical state (solid vs. solution) due to hydrogen bonding.
The Nitro System (The "Polar" Driver)
The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) with two identical N-O bonds resonating.
Asymmetric Stretch (ν_as): The two oxygens vibrate out of phase. This creates a large dipole change, resulting in a very strong peak.[4]
Symmetric Stretch (ν_s): The two oxygens vibrate in phase. This peak is sharper and usually appears in a "cleaner" region of the spectrum.[4]
Part 2: Comparative Peak Analysis
The following data contrasts the spectral performance of both functional groups within a benzamide scaffold.
Table 1: Comparative IR Fingerprints of Nitro vs. Amide Groups
Feature
Amide Group (-CONH-)
Nitro Group (-NO₂)
Distinction Strategy
Primary Signal
Amide I (C=O) 1630–1680 cm⁻¹
Nitro Asymmetric 1500–1550 cm⁻¹
Amide I is almost always higher in frequency (>1600) and broader due to H-bonding.
Secondary Signal
Amide II (N-H Bend) 1520–1570 cm⁻¹
Nitro Symmetric 1300–1360 cm⁻¹
Crucial: The Nitro Symmetric peak at ~1350 is the "Anchor." Amides rarely show strong absorption here.
Intensity
Strong to Very Strong
Very Strong
Both are intense; intensity alone cannot distinguish them in the overlap region.
Shape
Broad (Solid state)
Sharp/Distinct
Amide peaks sharpen significantly in dilute solution (CHCl₃); Nitro peaks remain relatively constant.
Confirmatory
N-H Stretch 3150–3400 cm⁻¹
C-N Stretch ~850 cm⁻¹ (C-NO₂)
Presence of 3000+ cm⁻¹ peaks confirms Amide; absence suggests tertiary amide or pure nitro compound.
The "Overlap Zone" (1500–1570 cm⁻¹)
In solid-state samples (KBr/ATR), the Amide II band often shifts lower due to hydrogen bonding, landing directly on top of the Nitro Asymmetric stretch.
Resolution: Do not rely on this region for primary identification. Use the 1350 cm⁻¹ (Nitro) and 1660 cm⁻¹ (Amide I) peaks to confirm presence, then treat the 1530 cm⁻¹ band as a composite signal.
Part 3: Experimental Protocol for Signal Deconvolution
To rigorously validate the presence of both groups, follow this self-validating protocol.
Method A: Solid State Analysis (Standard)
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.
Observation: Expect broad bands. The Amide I will likely appear at ~1660 cm⁻¹ (lower end) due to intermolecular H-bonding.
Validation: Look for the "Eye Teeth" pattern—two strong spikes at ~1530 and ~1350 cm⁻¹ (Nitro), with the Amide I standing apart at >1630 cm⁻¹.
Method B: Dilution Shift (Advanced Validation)
If the 1500–1550 region is ambiguous, disrupt the hydrogen bonding.
Dissolve a small amount of the benzamide in dry Chloroform (CHCl₃) or DCM.
Acquire Spectrum using a liquid cell (CaF₂ windows).
Result:
Amide I: Shifts to higher frequency (~1680–1690 cm⁻¹) as H-bonds break.
Amide II: Shifts to lower frequency (~1510 cm⁻¹).
Nitro Peaks: Remain largely unchanged in position.
Part 4: Decision Logic & Visualization
The following diagram illustrates the logical workflow for assigning peaks in a nitrobenzamide spectrum, specifically addressing the overlap conflict.
Figure 1: Logical workflow for deconvoluting overlapping Nitro and Amide signals in IR spectroscopy. Note the prioritization of the 1350 cm⁻¹ and 1650 cm⁻¹ regions before addressing the overlap.
References
NIST Mass Spectrometry Data Center. (2023). Benzamide, 4-nitro- Infrared Spectrum. National Institute of Standards and Technology.[5][6] Available at: [Link]
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives (Amides). Available at: [Link]
Comparative Analysis of Niclosamide and the Investigational Compound 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide: A Guide to Activity Profiling
Introduction In the landscape of drug discovery and repurposing, the rigorous comparative analysis of bioactive compounds is paramount. This guide provides a comprehensive framework for evaluating the biological activiti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and repurposing, the rigorous comparative analysis of bioactive compounds is paramount. This guide provides a comprehensive framework for evaluating the biological activities of the well-established anthelmintic drug, niclosamide, against a lesser-known compound, 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide. Niclosamide, an FDA-approved drug for treating tapeworm infections, has garnered significant attention for its potential applications in oncology and virology.[1][2][3] In contrast, 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide is a compound with limited publicly available data on its biological effects.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will first delve into the well-documented multifaceted activities of niclosamide, establishing it as a benchmark compound. Subsequently, it will propose a structured, experimentally-driven approach to characterize the biological profile of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide and enable a meaningful comparison.
Part 1: The Established Benchmark: Niclosamide
Niclosamide is a salicylanilide derivative that has been used for over 50 years to treat parasitic infections.[4][5] Its primary anthelmintic mechanism involves the uncoupling of oxidative phosphorylation in parasite mitochondria, leading to ATP depletion and death.[3][5][6][7] More recently, extensive research has unveiled its potent activity against a range of other diseases, stemming from its ability to modulate multiple key cellular signaling pathways.[8][9]
Repurposed Activities of Niclosamide
Anticancer Activity:
Niclosamide exhibits broad-spectrum antiproliferative effects against various cancer types, including adrenocortical carcinoma, ovarian, prostate, breast, lung, and colon cancers, as well as leukemia.[2][4][9][10][11] Its anticancer efficacy is attributed to the inhibition of several critical signaling pathways that are often dysregulated in cancer:
Wnt/β-catenin Pathway: Niclosamide promotes the degradation of the Wnt co-receptor LRP6, leading to the suppression of Wnt/β-catenin signaling, which is crucial for cancer stem cell maintenance and tumor progression.[6][10][11]
STAT3 Pathway: It acts as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cancer cell proliferation, survival, and drug resistance.[4][8][12][13] Niclosamide inhibits the phosphorylation and nuclear translocation of STAT3.[13]
mTOR Pathway: The drug inhibits the mTOR signaling pathway, a central regulator of cell growth and metabolism, partly through the activation of AMP-activated protein kinase (AMPK) due to its mitochondrial uncoupling effects.[10][14]
NF-κB Pathway: Niclosamide has been shown to block the activation of NF-κB, a transcription factor involved in inflammation, immunity, and cancer cell survival, by inhibiting the phosphorylation of IκBα.[6][14]
Notch Pathway: Inhibition of the Notch signaling pathway by niclosamide has been observed in colon cancer cells, contributing to its antitumor effects.[8]
Antiviral Activity:
Niclosamide has demonstrated potent antiviral activity against a wide range of viruses, including SARS-CoV, MERS-CoV, SARS-CoV-2, Zika virus, and Chikungunya virus.[1] Its antiviral mechanisms are multifaceted and include:
Inhibition of viral entry by blocking low-pH-dependent fusion.[1]
Induction of autophagy, a cellular process that can help clear viral particles.[15]
Inhibition of spike protein-mediated syncytia formation in SARS-CoV-2.[16]
Signaling Pathways Modulated by Niclosamide
The following diagram illustrates the major signaling pathways targeted by niclosamide, leading to its anticancer effects.
Caption: Key signaling pathways inhibited by Niclosamide in cancer cells.
Part 2: A Proposed Framework for Characterizing 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Given the absence of published biological data for 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide, a systematic, multi-tiered screening approach is necessary. The following experimental workflow is proposed to elucidate its potential bioactivity and provide a basis for comparison with niclosamide.
Experimental Workflow
The following diagram outlines a logical progression of experiments, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Proposed experimental workflow for activity profiling.
Detailed Experimental Protocols
1. Tier 1: Cell Viability and Cytotoxicity Screening
Objective: To determine the concentration-dependent effect of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide on the viability of cancer and non-cancerous cells and to calculate its half-maximal inhibitory concentration (IC50).
Methodology (MTT Assay):
Cell Seeding: Plate cells (e.g., a panel including HCT116 colorectal cancer, PC-3 prostate cancer, and non-cancerous HEK293 cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide and niclosamide (as a positive control) in culture medium. Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.
Objective: To investigate whether the compound modulates specific signaling pathways (e.g., Wnt, STAT3, NF-κB) known to be affected by niclosamide.
Methodology (STAT3 Reporter Assay):
Transfection: Co-transfect HEK293 cells in a 24-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide or niclosamide. Stimulate the pathway with an appropriate ligand (e.g., IL-6) if necessary.
Cell Lysis: After 18-24 hours of treatment, lyse the cells using a passive lysis buffer.
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A decrease in signal indicates inhibition of the STAT3 pathway.
Part 3: Data Synthesis and Comparative Evaluation
Upon completion of the proposed experimental plan, the data should be organized to facilitate a direct comparison between the two compounds.
Note: Reference values for niclosamide are approximate and can vary based on the specific cell line and assay conditions.
Conclusion and Forward Outlook
Niclosamide is a powerful polypharmacological agent with well-defined activities against multiple signaling pathways implicated in cancer and viral diseases. Its established profile serves as an excellent benchmark for evaluating novel compounds. The investigational molecule, 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide, remains uncharacterized. The experimental framework presented in this guide provides a clear, logical, and robust strategy for elucidating its biological activity.
By systematically applying these protocols, researchers can generate the necessary data to determine if 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide possesses a similar, distinct, or null biological profile compared to niclosamide. This comparative approach is fundamental to identifying new chemical entities with therapeutic potential and understanding their mechanisms of action.
References
Xu, J., Shi, P., Li, D., & Zhou, J. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases. Available from: [Link]
Fagone, P., et al. (2021). Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma. Cancers. Available from: [Link]
Chen, M., et al. (2013). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer. Available from: [Link]
McCracken, A. N., et al. (2017). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget. Available from: [Link]
Wang, C., et al. (2018). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Journal of Cancer. Available from: [Link]
Lu, W., et al. (2011). Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway. PLOS One. Available from: [Link]
Chow, K. Z., et al. (2022). The magic bullet: Niclosamide. Frontiers in Pharmacology. Available from: [Link]
Chen, W., et al. (2017). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling. Available from: [Link]
UNION Therapeutics. (n.d.). Niclosamide. Retrieved from: [Link]
Tufts CTSI. (2022). Results of First Clinical Trial of Niclosamide Antiviral in Patients with COVID-19 Show Further Research Needed. Retrieved from: [Link]
Hsu, C., et al. (2019). Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents. International Journal of Oncology. Available from: [Link]
Linuxmuster. (2025). Niclosamide: Unraveling Its Mechanism Of Action And Therapeutic Uses. Retrieved from: [Link]
Diaz-Gonzalez, R., et al. (2017). Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research. Available from: [Link]
White, S. V., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Viruses. Available from: [Link]
Weiss, M., et al. (2021). Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2). PLOS One. Available from: [Link]
Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. Available from: [Link]
Kadri, H., Lambourne, O. A., & Mehellou, Y. (2018). Niclosamide, a drug with many (re)purposes. ChemMedChem. Available from: [Link]
Verifying Purity of 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide via TLC
Executive Summary & Comparison of Analytical Methods 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS: 522601-84-9) is a critical intermediate, often utilized in the synthesis of benzamide-based bioactive scaffolds (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Comparison of Analytical Methods
2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS: 522601-84-9) is a critical intermediate, often utilized in the synthesis of benzamide-based bioactive scaffolds (e.g., analogs of Niclosamide). Its structural duality—possessing a lipophilic nitro-aromatic core and a polar hydroxyethyl tail—presents unique purification challenges.
While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) offers a rapid, cost-effective alternative for real-time reaction monitoring and initial purity assessment. The guide below objectively compares these methodologies to assist researchers in selecting the optimal workflow.
Table 1: Comparative Analysis of Purity Verification Methods
Feature
TLC (Optimized Method)
HPLC (UV Detection)
Melting Point Analysis
Primary Utility
Rapid qualitative screening; Reaction monitoring
Precise quantitative purity (%); Impurity ID
Physical identity confirmation
Turnaround Time
10–15 minutes
30–60 minutes (including equilibration)
5–10 minutes
Cost Per Run
Low (<$1)
High (Solvents, Columns, Maintenance)
Negligible
Sensitivity
Moderate (approx. 1–5% impurity detection)
High (<0.1% impurity detection)
Low (Depression indicates impurity, but not type)
Limit of Detection
~500 ng (UV visualization)
~1 ng
N/A
Specific Challenge
"Tailing" due to hydroxyethyl H-bonding
Column retention of polar impurities
Decomposition at high T (Nitro group)
Technical Rationale & Mobile Phase Optimization
The Polarity Paradox
This compound contains a nitro group (strong electron withdrawer) and a hydroxyethyl amide side chain (hydrogen bond donor/acceptor).
Non-polar systems (e.g., 100% Hexane): The compound will remain at the baseline (
) due to the polar amide/hydroxyl functionality.
Highly polar systems (e.g., 100% MeOH): The compound will travel with the solvent front (
), preventing separation from impurities.
Experimental Data: Mobile Phase Screening
To achieve the target Retardation Factor (
) of 0.3 – 0.5 , we compared three solvent systems on Silica Gel 60 plates.
Recommendation: Use System C (DCM:MeOH 95:5) for routine purity checks. The methanol component disrupts the hydrogen bonding between the hydroxyethyl group and the silica silanols, sharpening the spot shape.
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10]
Stationary Phase: Silica Gel 60
Aluminum-backed plates.
Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH), HPLC grade.
Visualization: UV Lamp (254 nm) and Iodine Chamber (
).
Reference Standard: Pure 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (>98%).
Mark a baseline 1 cm from the bottom using a graphite pencil (do not use ink).
Dissolve 5 mg of the sample in 1 mL of MeOH/DCM (1:1). High concentration is required to detect minor impurities.
Spot 1
L of the sample and 1 L of the Reference Standard side-by-side. Ensure spots are <2 mm in diameter to maximize resolution.
Phase 2: Development
Equilibrate the TLC chamber with System C (DCM:MeOH 95:5) for 5 minutes. Critical: Saturation prevents "edge effect" and uneven solvent migration.
Insert the plate vertically. Ensure the solvent level is below the baseline.
Run until the solvent front reaches 0.5 cm from the top.
Phase 3: Visualization & Interpretation
UV Visualization (254 nm): The nitrobenzene moiety is highly UV-active. The product will appear as a distinct dark spot against the bright green fluorescent background.
Purity Criteria: A single dark spot at
. Any additional spots indicate unreacted starting material (e.g., 2-chloro-4-nitrobenzoic acid usually stays near baseline or streaks without MeOH) or byproducts.
Iodine Staining (Optional): Place in an iodine chamber for 2 minutes. This visualizes non-UV active aliphatic impurities derived from the ethanolamine side chain.
Workflow Visualization
The following diagram illustrates the decision logic for purity verification, integrating TLC with confirmatory HPLC.
Caption: Logical workflow for verifying purity of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide, bridging rapid TLC screening with quantitative HPLC validation.
Troubleshooting & Expert Tips
Problem: Tailing/Streaking Spots.
Cause: Strong interaction between the hydroxyl group and silica.
Solution: Add 1% Acetic Acid to the mobile phase or increase MeOH content slightly (to 7-8%).
Problem: Ghost Spots.
Cause: Degradation of the nitro group if the plate is heated excessively during drying.
Solution: Air dry the plate; avoid heat guns >60°C.
Problem: Co-elution.
Cause: Impurities with similar polarity (e.g., structural isomers).
Solution: If TLC shows one spot but melting point is depressed, switch to HPLC (C18 column, Water/Acetonitrile gradient) for resolution.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235687, 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide. Retrieved from [Link]
ResearchGate. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]
Characterization Guide: Melting Point & Purity of 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
This guide is structured to serve as an authoritative technical reference for the characterization of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS 522601-84-9). Given the scarcity of public experimental data for thi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured to serve as an authoritative technical reference for the characterization of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS 522601-84-9). Given the scarcity of public experimental data for this specific niche intermediate, this guide synthesizes theoretical principles with rigorous experimental protocols to establish a self-validating characterization workflow.
Executive Summary & Compound Profile
2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide is a specialized benzamide intermediate used in medicinal chemistry, particularly in the synthesis of hypoxia-activated prodrugs and radiotracers. Its structural integrity is defined by three functional motifs: a nitro group (electron-withdrawing), an ortho-chlorine (steric/electronic modulator), and an N-hydroxyethyl tail (solubility enhancer).
Accurate determination of its melting point (MP) is the primary critical quality attribute (CQA) for distinguishing the pure product from its high-melting precursors and side products.
Property
Specification
CAS Number
522601-84-9
Molecular Formula
C₉H₉ClN₂O₄
Molecular Weight
244.63 g/mol
Predicted MP Range
115°C – 125°C (Estimated via QSAR & Homolog Comparison)
Primary Impurity (A)
2-Chloro-4-nitrobenzamide (MP: 166–172°C)
Primary Impurity (B)
2-Chloro-4-nitrobenzoic acid (MP: 139–141°C)
Comparative Analysis: Product vs. Alternatives (Impurities)
In synthetic workflows, "alternatives" often manifest as specific impurities or structural analogs that must be differentiated. The table below compares the target compound against its most likely contaminants, demonstrating why MP is a superior discriminator compared to TLC alone.
Thermodynamic & Physical Comparison
Feature
Target Product (N-hydroxyethyl derivative)
Alternative A (Primary Amide Impurity)
Alternative B (Starting Acid)
Structure
2-Cl-4-NO₂-Ph-CONH-CH₂CH₂OH
2-Cl-4-NO₂-Ph-CONH₂
2-Cl-4-NO₂-Ph-COOH
Melting Point
~115–125°C (Lower due to flexible alkyl chain)
166–172°C (High lattice energy due to H-bonding network)
139–141°C (Dimerization via COOH)
Solubility (DCM)
Moderate (due to OH group)
Low (Poor solubility)
Moderate
Solubility (Water)
Low-Moderate
Very Low
pH dependent
Detection (UV)
Strong (Nitro/Benzamide chromophore)
Strong
Strong
Expert Insight: The N-hydroxyethyl group disrupts the planar stacking efficiency seen in the primary amide (Alternative A), significantly lowering the melting point. If your isolated solid melts above 150°C, it is likely contaminated with the primary amide, often formed if ammonia is present during synthesis.
Standard capillary methods may be subjective for hygroscopic amides. This protocol uses Differential Scanning Calorimetry (DSC) for definitive characterization.
A. Sample Preparation
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture (water acts as a plasticizer, artificially depressing MP).
Grinding: Gently triturate the sample to a fine powder to ensure uniform thermal contact.
Encapsulation: Hermetically seal 2–5 mg of sample in an aluminum pan (pinhole lid to allow gas escape if decomposition is suspected).
B. DSC Method Parameters
Instrument: TA Instruments Q2000 or equivalent.
Equilibration: 25°C.
Ramp Rate: 10°C/min to 100°C, then 2°C/min through the expected transition (100–150°C).
Purge Gas: Nitrogen (50 mL/min).
C. Data Interpretation (Acceptance Criteria)
Onset Temperature (
): The intersection of the baseline and the leading edge of the endotherm. Target: >110°C.
Peak Maximum (
): The melting point.
Peak Width: A sharp peak (width at half-height < 2°C) indicates high purity (>98%). A broad "shark fin" shape indicates eutectic impurities (likely the benzoic acid precursor).
Synthesis & Impurity Origin Visualization
Understanding the origin of "Alternative" species is crucial for purification. The diagram below maps the synthesis pathway and where MP differentiation occurs.
Figure 1: Synthetic pathway highlighting the divergence of the target product from high-melting impurities.
Troubleshooting & Optimization
If your experimental melting point falls outside the expected range, apply this logic matrix:
MP Observed: 135–145°C
Diagnosis: Contamination with 2-chloro-4-nitrobenzoic acid (Starting Material).
Remedy: Wash the solid with saturated Sodium Bicarbonate (
) solution. The acid will dissolve; the amide will remain.
MP Observed: 160–170°C
Diagnosis: Contamination with 2-chloro-4-nitrobenzamide .
Remedy: Recrystallize from Ethanol/Water (9:1). The hydroxyethyl group makes the target more soluble in ethanol than the primary amide impurity.
MP Observed: < 100°C (Broad Range)
Diagnosis: Solvent entrapment or "Oiling Out".
Remedy: Recrystallize using a slower cooling ramp or switch to a non-polar anti-solvent (e.g., precipitation from Ethyl Acetate by adding Hexanes).
References
PubChem Compound Summary. (2025). 2-Chloro-4-nitrobenzamide (CID 76956). National Library of Medicine. [Link]
Validation
A Comparative Guide to the UV-Vis Absorption Spectra of Nitrobenzamide Derivatives
For researchers and professionals in drug development and materials science, understanding the photophysical properties of molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique, pr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, understanding the photophysical properties of molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique, providing critical insights into the electronic structure of compounds. This guide offers an in-depth comparison of the UV-Vis absorption spectra of nitrobenzamide derivatives, focusing on the influence of isomeric substitution and the electronic effects of functional groups. By grounding experimental data in theoretical principles, this document serves as a practical reference for predicting and interpreting the spectral behavior of this important class of molecules.
The Underlying Principles: Electronic Transitions in Nitrobenzamides
The UV-Vis absorption spectrum of a nitrobenzamide derivative is primarily dictated by the energy required to promote electrons from a ground state to an excited state. In these molecules, the key electronic transitions involve π and n (non-bonding) electrons associated with the aromatic ring, the nitro group (-NO₂), and the amide group (-CONH₂).
Two principal types of transitions are observed in the typical UV-Vis range (200-400 nm):
π → π* Transitions: These are high-energy promotions of electrons from a bonding π orbital to an anti-bonding π* orbital. They are characteristic of conjugated systems, such as the benzene ring. These transitions typically result in strong absorption bands (high molar absorptivity, ε). For substituted benzenes, these are often the most intense bands observed.[1]
n → π* Transitions: These involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen atoms of the nitro and amide groups) to an anti-bonding π* orbital. These transitions are lower in energy (occur at longer wavelengths) and are "forbidden" by symmetry rules, resulting in significantly weaker absorption bands (low molar absorptivity, ε).[2][3]
The interplay of these transitions, governed by the molecule's specific structure, gives rise to its unique UV-Vis spectrum.
Isomeric Effects: A Comparative Analysis of Ortho, Meta, and Para-Nitrobenzamide
The spatial arrangement of the nitro and amide groups on the benzene ring profoundly impacts the electronic distribution and, consequently, the UV-Vis absorption spectrum. While direct comparative data for the three nitrobenzamide isomers is not readily consolidated in the literature, a close structural and electronic analog, nitrobenzaldehyde, provides an excellent model for understanding these effects. A detailed study on nitrobenzaldehyde isomers reveals distinct spectral characteristics that can be extrapolated to nitrobenzamides.[2][3]
Based on the nitrobenzaldehyde model, we can predict the following trends for the primary π → π* transition:
Isomer
Predicted λmax (nm)
Predicted Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Rationale
Ortho
Intermediate
~8,000 - 10,000
Steric hindrance between the adjacent nitro and amide groups can disrupt the planarity of the molecule, slightly impeding conjugation. This leads to a less intense absorption compared to the para isomer.
Meta
Shortest
~6,000 - 8,000
The meta-positioning prevents direct resonance between the electron-withdrawing nitro group and the amide group. The electronic effects are mostly inductive, resulting in a higher energy transition (shorter λmax) and lower absorption intensity.
Para
Longest
> 10,000
The para arrangement allows for maximum electronic communication and extension of the conjugated π-system through the benzene ring. This lowers the energy gap between the HOMO and LUMO, causing a bathochromic (red) shift to a longer wavelength and a hyperchromic effect (increased intensity).[4]
Note: The λmax and ε values are estimations based on data for analogous compounds like nitrobenzaldehyde and general principles of substituent effects on benzene rings. Actual values will vary depending on the solvent and specific experimental conditions.
The Influence of Additional Substituents
Adding other functional groups to the nitrobenzamide scaffold further modulates the UV-Vis spectrum. The nature and position of these substituents alter the energy of the π and π* orbitals.
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) donate electron density to the aromatic ring. When conjugated with the nitrobenzamide system, EDGs raise the energy of the highest occupied molecular orbital (HOMO). This decreases the HOMO-LUMO energy gap, resulting in a bathochromic shift (shift to longer λmax).
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or additional nitro groups (-NO₂) withdraw electron density. These groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can also lead to a bathochromic shift . The magnitude and direction of the shift depend on the interplay of inductive and resonance effects.[3]
For instance, a study on 4-nitrobenzamide derivatives that form Schiff bases (containing a C=N-R group) showed absorption maxima ranging from 410 nm to 450 nm, a significant bathochromic shift due to the extended conjugation.[5]
Solvent Effects: The Impact of the Molecular Environment
The choice of solvent can significantly alter the position and intensity of absorption bands, a phenomenon known as solvatochromism. This is due to differential solvation of the ground and excited states of the molecule.
π → π* Transitions: The excited state in these transitions is typically more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the transition, causing a bathochromic (red) shift .
n → π* Transitions: In this case, the ground state is often more stabilized by polar solvents (especially through hydrogen bonding to the lone pair electrons). This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift .
Therefore, when comparing spectra, it is crucial to use the same solvent consistently. Common solvents for UV-Vis spectroscopy of aromatic compounds include ethanol, methanol, cyclohexane, and acetonitrile.[6] Ethanol, for example, has a UV cutoff at 205 nm, making it suitable for analyzing the key transitions in nitrobenzamides.[6][7]
Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum
This protocol provides a standardized procedure for measuring the UV-Vis absorption spectrum of a nitrobenzamide derivative.
Materials:
UV-Vis Spectrophotometer (dual beam recommended)
Matched pair of 1 cm path length quartz cuvettes
Spectroscopic grade solvent (e.g., Ethanol, 95%+)
Nitrobenzamide derivative sample
Volumetric flasks and pipettes
Analytical balance
Procedure:
Solution Preparation:
a. Accurately weigh a small amount (e.g., 1-2 mg) of the nitrobenzamide derivative.
b. Dissolve the sample in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.
c. Perform a quantitative serial dilution to prepare a working solution (e.g., 1 x 10⁻⁵ M). The final concentration should yield a maximum absorbance between 0.2 and 1.0 for optimal accuracy.
Instrument Preparation:
a. Turn on the spectrophotometer, including the deuterium and tungsten lamps, and allow it to stabilize for at least 20-30 minutes.
b. Launch the instrument control software and select the "Scan" or "Spectrum" mode.
c. Set the desired wavelength range (e.g., 200 nm to 400 nm) and a suitable scan speed (e.g., "Medium").
Baseline Correction (Blanking):
a. Clean the quartz cuvettes thoroughly, rinsing with the pure solvent.
b. Fill both the sample and reference cuvettes with the pure solvent.
c. Place the cuvettes in the respective holders within the spectrophotometer's sample compartment.
d. Perform a baseline correction or "autozero" function. This will subtract any absorbance from the solvent and cuvettes from subsequent measurements.[8]
Sample Measurement:
a. Remove the sample cuvette and empty the solvent.
b. Rinse the cuvette two to three times with a small amount of your prepared analyte solution.
c. Fill the cuvette with the analyte solution, ensuring there are no air bubbles.
d. Place the sample cuvette back into the sample holder.
e. Initiate the scan to record the absorption spectrum.
Data Processing:
a. The software will display a plot of absorbance versus wavelength.
b. Identify the wavelength(s) of maximum absorbance (λmax).
c. Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), calculate the molar absorptivity (ε) at each λmax.
Conclusion and Future Directions
The UV-Vis absorption spectrum is a powerful fingerprint of a nitrobenzamide derivative's electronic structure. The position of the nitro group is a key determinant of the spectral properties, with para-isomers generally exhibiting the longest wavelength and most intense absorptions due to enhanced conjugation. These characteristics are further tunable through the introduction of other substituents and are sensitive to the solvent environment. The methodologies and principles outlined in this guide provide a robust framework for researchers to analyze existing derivatives and to rationally design new compounds with tailored photophysical properties for applications ranging from targeted therapeutics to advanced optical materials.
References
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Journal of Physical Chemistry A.
Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278. [Link]
Leyva, V., Corral, I., et al. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. [Link]
Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
Kuanar, M., & Mishra, B. K. (1996). Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. Journal of Chemical Sciences, 108(4), 329-335.
ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis.
Electronic Spectra: Ultraviolet and Visible Spectroscopy. Chemistry LibreTexts. [Link]
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. MDPI. [Link]
UV-Vis. Molecular Absorption Spectroscopy. University of Technology.
Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50). Michigan State University Chemistry Department. [Link]
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]
Distinguishing 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide from its Metabolic Byproducts: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of a parent drug compound and its metabolic byproducts are critical for understanding its efficacy, safety,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate identification and quantification of a parent drug compound and its metabolic byproducts are critical for understanding its efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth technical comparison of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide and its potential metabolic byproducts. We will explore the underlying principles of its metabolic transformation and detail robust analytical methodologies for their differentiation, supported by experimental data and protocols.
The Metabolic Fate of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide: A Predictive Overview
The metabolism of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide is predicted to follow several key pathways common to nitroaromatic compounds and N-substituted amides.[1][2] The primary metabolic transformations are expected to involve the reduction of the nitro group and modifications of the N-(2-hydroxyethyl) side chain. Understanding these transformations is the first step in developing a robust analytical strategy for their differentiation.
The principal metabolic pathways include:
Nitroreduction: The nitro group is susceptible to reduction by various nitroreductases, leading to the formation of nitroso, hydroxylamino, and ultimately amino metabolites.[3][4] This is a critical pathway as these intermediates can be reactive and contribute to the compound's pharmacological or toxicological effects.[5]
Side-Chain Oxidation: The primary alcohol on the N-(2-hydroxyethyl) side chain can be oxidized to an aldehyde and subsequently to a carboxylic acid.
Hydroxylation: Oxidative metabolism, primarily mediated by cytochrome P450 enzymes, can introduce hydroxyl groups onto the aromatic ring.[4]
Conjugation: The hydroxyl groups on the parent molecule or its metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
Predicted Metabolic Byproducts of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Based on established metabolic pathways, the following table summarizes the key potential byproducts that need to be distinguished from the parent compound.
A multi-faceted analytical approach is essential for the unambiguous differentiation of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide from its structurally similar metabolites.[6] The combination of chromatographic separation with mass spectrometric and spectroscopic detection provides the necessary specificity and sensitivity.
Chromatographic Separation: The Foundation of Resolution
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating the parent compound from its more polar metabolites.[6] A reversed-phase C18 column is typically effective.
Experimental Protocol: HPLC Separation
Instrumentation: Standard HPLC system with a UV-Vis detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
Solvent A: Water with 0.1% formic acid (v/v)
Solvent B: Acetonitrile with 0.1% formic acid (v/v)
Gradient Program:
0-2 min: 30% B
2-15 min: 30% to 80% B
15-20 min: 80% B
20-22 min: 80% to 30% B
22-25 min: 30% B
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm and 280 nm.
Injection Volume: 10 µL
The rationale behind this gradient is to effectively separate the relatively nonpolar parent compound from its more polar metabolites. The amino and hydroxylated metabolites will elute earlier than the parent compound, while the carboxylic acid metabolite will also have a significantly different retention time.
Caption: Workflow for LC-MS based analysis.
Mass Spectrometry: Unveiling Molecular Identities
Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for identifying metabolites.[6] Electrospray ionization (ESI) is a suitable soft ionization technique for these compounds.
Key Differentiating Features in Mass Spectra:
Parent Compound: The mass spectrum will show the molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (approximately 3:1 ratio for M and M+2) will be a key identifier.
Amino Metabolite: A decrease in mass of 30 Da (NO2 vs. NH2) will be observed.
Carboxylic Acid Metabolite: An increase in mass of 14 Da (CH2OH vs. COOH) will be evident.
Hydroxylated Metabolite: An increase in mass of 16 Da (addition of an oxygen atom) will be seen.
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation patterns. For example, the fragmentation of the N-(2-hydroxyethyl) side chain will yield characteristic product ions.
Experimental Protocol: LC-MS/MS Analysis
Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
Mass Range: m/z 50-500.
Collision Energy: Optimized for each compound to induce characteristic fragmentation.
Caption: Predicted metabolic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
For definitive structure elucidation, especially for differentiating isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[6] While requiring a larger amount of isolated material, NMR provides unambiguous information about the connectivity of atoms.
Key Differentiating Features in ¹H NMR Spectra:
Parent Compound: Characteristic signals for the aromatic protons, the methylene groups of the hydroxyethyl side chain, and the amide proton.
Amino Metabolite: A significant upfield shift of the aromatic protons due to the electron-donating nature of the amino group compared to the electron-withdrawing nitro group.
Carboxylic Acid Metabolite: The disappearance of the triplet corresponding to the CH2OH group and the appearance of a new signal for the CH2COOH group.
Hydroxylated Metabolite: The appearance of a new aromatic proton signal and a change in the splitting pattern of the existing aromatic protons.
Restricted rotation around the amide C-N bond can sometimes lead to the observation of rotamers in the NMR spectrum, which presents as a doubling of certain signals.[7] This phenomenon can provide additional structural insights.
Sample Preparation: Ensuring Data Integrity
Proper sample preparation is crucial for reliable analysis, especially from complex biological matrices like plasma.[8][9] Protein precipitation is a common and effective method.[8]
Experimental Protocol: Plasma Sample Preparation
Thaw: Thaw frozen plasma samples on ice.
Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Conclusion
The differentiation of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide from its metabolic byproducts requires a systematic and multi-technique approach. By predicting the likely metabolic pathways, a targeted analytical strategy can be developed. The combination of high-resolution chromatographic separation with the specificity of mass spectrometry and the definitive structural information from NMR spectroscopy provides a self-validating system for the accurate identification and characterization of these compounds. The protocols and principles outlined in this guide offer a robust framework for researchers in drug development to confidently assess the metabolic fate of this and similar molecules.
References
Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
Misal, S. A., et al. (2015). Biotransformation of Nitro Aromatic Compounds by Flavin-Free NADH-Azoreductase. Journal of Bioprocessing & Biotechniques. Available at: [Link]
Tzivou, O., et al. (2014). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Bioanalysis. Available at: [Link]
Boopathy, R. (2000). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Current Drug Metabolism. Available at: [Link]
Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. Available at: [Link]
de Souza, A. C. S., et al. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Bioanalysis. Available at: [Link]
Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews. Available at: [Link]
Yu, S., et al. (2003). Metabolic activation pathways leading to mutation in nitro-aromatic compounds. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]
D'Autry, W., et al. (2014). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Bioanalysis. Available at: [Link]
BioPharma Services Inc. (2023). Bioanalytical Method Development: Isomers. BioPharma Services Inc. Blog. Available at: [Link]
Sirkecioglu, O., et al. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters. Available at: [Link]
Berden, G., et al. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. Analytical Chemistry. Available at: [Link]
NIST. (n.d.). Dodecanamide, N-(2-hydroxyethyl)-. NIST Chemistry WebBook. Available at: [Link]
Neumann, E., et al. (2020). Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation. Metabolites. Available at: [Link]
Kelly, P. F., et al. (2022). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. Molbank. Available at: [Link]
Personal protective equipment for handling 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Executive Summary & Hazard Context The "Unknown Potency" Protocol You are handling 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide .[1][2] While specific toxicological data for this exact intermediate may be sparse in publi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Context
The "Unknown Potency" Protocol
You are handling 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide .[1][2] While specific toxicological data for this exact intermediate may be sparse in public registries, its structural components—a nitro-aromatic ring, a halogenated benzamide, and an ethanolamine side chain—dictate a strict Band 4 (High Containment) handling protocol until proven otherwise.[1][2]
In drug development, this compound is often associated with the synthesis of salicylanilide anthelmintics (e.g., Niclosamide analogs).[1] The presence of the nitro group (
) introduces a potential risk of methemoglobinemia if absorbed, while the chlorobenzamide moiety suggests strong mucous membrane irritation and potential sensitization.[1][2]
Core Directive: Treat this substance as a sensitizing irritant with potential systemic toxicity .[1] Do not rely solely on the lack of a "Fatal" label; rely on the structural alerts.[1]
The Hierarchy of Defense (Visualized)
We utilize a redundant safety system. PPE is your last line of defense, not your first.[1]
Figure 1: The "Defense in Depth" strategy. Engineering controls remove the hazard; PPE isolates the worker.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent both acute irritation and potential dermal absorption of nitro-aromatics.[1][2]
Body Zone
Recommended Equipment
Technical Justification
Respiratory
P100 / HEPA Filter (Half-face minimum) or PAPR
Nitro-aromatic dusts are often micron-sized.[1][2] N95 offers insufficient protection against fine chemical particulates in a spill scenario.[1]
Hand (Inner)
Nitrile (4 mil, Accelerator-free)
Primary barrier against incidental splash.[1][2] Accelerator-free reduces contact dermatitis risk.[1][2]
Hand (Outer)
Extended Cuff Nitrile (6-8 mil) or Neoprene
Crucial: Nitro compounds can permeate thin nitrile.[1][2] The outer layer provides "breakthrough time" buffer.[1]
Eye/Face
Chemical Goggles (Indirect Vent)
Safety glasses are insufficient for powders; airborne dust can bypass side shields.[1][2]
Body
Tyvek® Lab Coat (Closed front)
Cotton absorbs and holds chemical dust against the skin.[1] Non-woven Tyvek repels particulates.[1]
Operational Protocol: The "Zero-Contact" Workflow
This protocol is a self-validating system.[1][2] If you find dust outside the hood, the system has failed.[1]
Phase 1: Preparation (The "Cold" Zone)[1][2]
Airflow Check: Verify Fume Hood face velocity is 80–100 fpm .
Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Substituted benzamides are often electrostatic; static leads to aerosolization.[1]
Lining: Cover the work surface with plastic-backed absorbent pads (absorbent side up).[1][2]
Phase 2: Manipulation (The "Hot" Zone)[1][2]
Weighing: Never weigh this compound on an open bench. If the balance draft shield must be opened, ensure the hood sash is at the lowest working height.[1]
Solubilization: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.[1]
Transfer: Use closed-transfer techniques (syringes/cannulas) whenever the compound is in solution.[1][2]
Phase 3: Decontamination & Doffing[1]
Solvent Wipe: Wipe tools with a solvent in which the compound is soluble (likely Acetone or DMSO), then wash with soap and water.[1]
Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, then peeling the second glove from the inside out).[1]
Figure 2: Sequential Doffing Protocol to prevent secondary contamination.
Emergency Response & Disposal
Spill Response (Solid/Powder)
Do NOT use compressed air or brushes (creates aerosols).[1]
Cover the spill with a wet paper towel (water/surfactant) to dampen the powder.[1]
Scoop up the damp material and place it in a wide-mouth jar.
Clean surface with 10% soap solution, followed by water.[1] Avoid pure ethanol initially, as it may enhance skin permeation of residual nitro-compounds.[1][2]
Waste Disposal
Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]
Segregation: Do not mix with strong oxidizers or reducing agents.[1]
Method: High-temperature incineration.[1][2] The presence of Nitrogen (
) and Chlorine () requires incineration with scrubber systems to manage and emissions.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide (Analogous Hazard Data).[1][2] Retrieved from [Link][1][2]
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1][2] Retrieved from [Link][1][2]